8-Acetyl-7-hydroxy-4-methylcoumarin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
8-acetyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOMQVFUPMLOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180243 | |
| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-29-5 | |
| Record name | 8-Acetyl-7-hydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Acetyl-4-methylumbelliferone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ACETYL-4-METHYLUMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0084XV5Z4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin, a valuable intermediate in the development of pharmaceutical compounds, through the Fries rearrangement of 7-acetoxy-4-methylcoumarin. This document outlines the reaction mechanism, detailed experimental protocols, and a summary of quantitative data from various studies to facilitate reproducible and optimized synthesis.
Introduction
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). In the synthesis of this compound, the acetyl group from the precursor, 7-acetoxy-4-methylcoumarin, migrates to the C8 position of the coumarin ring. This reaction is of significant interest as the resulting product is a key building block for more complex heterocyclic compounds.
The reaction proceeds via an intermolecular mechanism, where an acylium ion is generated and then attacks the electron-rich aromatic ring of a coumarin molecule.[1][2] The regioselectivity of the rearrangement is influenced by reaction conditions, with the formation of the 6-acetyl isomer as a common side product.[3] Optimization of parameters such as temperature and reactant stoichiometry is crucial for maximizing the yield of the desired 8-acetyl product.
Quantitative Data Presentation
The following tables summarize the quantitative data for the synthesis of the precursor, 7-acetoxy-4-methylcoumarin, and its subsequent Fries rearrangement to this compound, as reported in various studies.
Table 1: Synthesis of 7-Acetoxy-4-methylcoumarin
| Starting Material | Acetylating Agent | Catalyst/Solvent | Reaction Time | Reaction Temperature (°C) | Melting Point (°C) | Reference |
| 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | Sulfuric Acid | 1 hour | 60-70 | 150-153 | [4] |
| 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | Pyridine | 12 hours (overnight) | Room Temperature | Not specified | [5] |
| 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | Not specified | 1.5 hours | Reflux | Not specified | [6] |
Table 2: Fries Rearrangement of 7-Acetoxy-4-methylcoumarin
| Substrate to AlCl₃ Ratio (molar) | Reaction Time | Reaction Temperature (°C) | Product(s) | Product Ratio (8-acetyl:6-acetyl) | Melting Point (°C) | Reference |
| 1 : 3 | 2 hours | 145-160 | This compound | Not specified | 186 ± 2 | [7] |
| 1 : 1.8 (weight) | 3 hours | 160 | This compound | Not specified | Not specified | [5] |
| Not specified | 2 hours | 160 | This compound | Not specified | Not specified | [6] |
| Not specified | Not specified | 85 | 8-Acetyl- and 6-Acetyl- isomers | 200 : 1 | Not specified | [8] |
| Not specified | Not specified | 155 | 8-Acetyl- and 6-Acetyl- isomers | 2.5 : 1 | Not specified | [8] |
| 1 : 2.8 (weight) | 45 minutes | 160-165 | 8-Acetyl- and 6-Acetyl- isomers | ~70 : 30 (by weight) | 167-169 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.
Synthesis of 7-Hydroxy-4-methylcoumarin (Precursor)
This initial step involves the Pechmann condensation of resorcinol with ethyl acetoacetate.
-
Reagents:
-
Resorcinol (5.0 g)
-
Ethyl acetoacetate (5.9 mL)
-
Concentrated Sulfuric Acid (22.0 mL)
-
Crushed Ice
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a 150 mL conical flask, combine 5.0 g of resorcinol and 5.9 mL of ethyl acetoacetate.
-
Carefully add 22.0 mL of concentrated sulfuric acid while stirring the mixture with a thermometer.
-
Heat the mixture on a water bath at 75-80°C for 20 minutes.
-
Pour the reaction mixture into an excess of ice water.
-
Collect the pale-yellow solid by suction filtration and wash it with cold water.
-
Dry the product at 60°C.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin (m.p. 185°C).[4]
-
Synthesis of 7-Acetoxy-4-methylcoumarin (Esterification)
The synthesized 7-hydroxy-4-methylcoumarin is then acetylated.
-
Reagents:
-
7-Hydroxy-4-methylcoumarin
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalytic amount)
-
Water
-
-
Procedure:
-
In a conical flask, mix 7-hydroxy-4-methylcoumarin with acetic anhydride and a few drops of concentrated sulfuric acid.
-
Shake the flask and heat it on a water bath at 60-70°C for 1 hour with occasional stirring.
-
Cool the reaction mixture and dilute it with water.
-
Filter the solid product and dry it.
-
Recrystallize the product from ethanol to yield 7-acetoxy-4-methylcoumarin (m.p. 150-153°C).[4]
-
Fries Rearrangement to this compound
This is the core reaction step.
-
Reagents:
-
7-Acetoxy-4-methylcoumarin (2.5 g)
-
Anhydrous Aluminum Chloride (4.5 g)
-
Concentrated Hydrochloric Acid
-
Ice Cold Water
-
Ethyl Acetate (for recrystallization)
-
-
Procedure:
-
In a suitable flask, mix 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.
-
Heat the mixture in an oil bath at 160°C for three hours.[5]
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture by adding concentrated hydrochloric acid drop by drop, maintaining the temperature at around 10°C for 2 hours.[5]
-
Pour the mixture into crushed ice and water.
-
Filter the resulting solid product and wash it with ice-cold water.
-
Recrystallize the crude product from ethyl acetate to obtain this compound.[5] Note: Multiple recrystallizations may be necessary to remove the 6-acetyl isomer.[3]
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Fries rearrangement for the synthesis of this compound.
Caption: Mechanism of the Fries rearrangement of 7-acetoxy-4-methylcoumarin.
Experimental Workflow
The diagram below outlines the key stages of the synthesis process, from starting materials to the purified final product.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempedia.in [chempedia.in]
- 5. rjptonline.org [rjptonline.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 8-Acetyl-7-hydroxy-4-methylcoumarin, a valuable heterocyclic compound. While the core of this synthesis is the formation of the coumarin ring system, the direct synthesis of the target molecule is achieved through a multi-step process. The foundational step, the Pechmann condensation, is critical for creating the precursor, 7-hydroxy-4-methylcoumarin. This document details the subsequent transformations, including acetylation and a Fries rearrangement, required to yield the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is not a direct, one-pot reaction. It involves a strategic three-step sequence:
-
Pechmann Condensation: An acid-catalyzed reaction between resorcinol and ethyl acetoacetate to form the coumarin core, yielding 7-hydroxy-4-methylcoumarin.
-
Acetylation: The hydroxyl group at the 7-position of the coumarin is acetylated, typically using acetic anhydride, to produce 7-acetoxy-4-methylcoumarin.[1]
-
Fries Rearrangement: The 7-acetoxy-4-methylcoumarin intermediate undergoes a Lewis acid-catalyzed Fries rearrangement to migrate the acetyl group from the oxygen atom to the carbon at the 8-position of the aromatic ring, yielding the target compound.[2][3] This reaction often produces the 6-acetyl isomer as a significant byproduct, necessitating careful purification.[2][4]
Step 1: Pechmann Condensation for 7-hydroxy-4-methylcoumarin
The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[5][6] For this synthesis, the highly activated phenol, resorcinol, reacts with ethyl acetoacetate.[7] Electron-donating groups on the phenol facilitate the reaction.[8]
This protocol is adapted from procedures utilizing sulfuric acid as the catalyst.[1][7][9]
-
Preparation: In a beaker, cool 10-50 mL of concentrated sulfuric acid to approximately 0-5°C using an ice bath.[1][7]
-
Reactant Addition: Slowly add a pre-mixed solution of resorcinol (10 mmol, 1.10 g) and ethyl acetoacetate (10 mmol, 1.30 g) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C during the addition.[1][7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 to 24 hours.[7][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate will form.[9]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.[7][9]
The choice of acid catalyst and reaction conditions significantly impacts the yield of 7-hydroxy-4-methylcoumarin. While concentrated sulfuric acid is common, various solid acid catalysts have been explored to create more environmentally friendly protocols.
| Catalyst | Reactants (Substrate) | Conditions | Time | Yield (%) | Reference |
| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5°C to Room Temp | 18 h | 88 | [7] |
| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110°C (Solvent-free) | - | - | [11] |
| Nano-crystalline Sulfated-zirconia | Resorcinol, Ethyl Acetoacetate | 170°C (Solvent-free) | 3 h | 94 | [10] |
| FeCl₃·6H₂O (10 mol%) | Resorcinol, Methyl Acetoacetate | Toluene, Reflux | 16 h | High (not specified) | [12] |
Step 2 & 3: Acetylation and Fries Rearrangement
The subsequent steps convert the 7-hydroxy-4-methylcoumarin into the final target molecule.
This protocol is adapted from literature procedures.[1]
-
Reaction Setup: Dissolve 7-hydroxy-4-methylcoumarin (e.g., 2.5 g) in a mixture of acetic anhydride (e.g., 3 mL) and pyridine (e.g., 5 mL).
-
Reaction: Allow the mixture to stand overnight at room temperature.
-
Work-up: Pour the reaction product into crushed ice.
-
Isolation: Collect the separated solid (7-acetoxy-4-methylcoumarin) by filtration and wash thoroughly with water. The product can be recrystallized from ethanol.
This protocol is based on established methods using anhydrous aluminum chloride.[1][4]
-
Reaction Setup: Mix 7-acetoxy-4-methylcoumarin (e.g., 2.5 g) with anhydrous aluminum chloride (e.g., 4.5 g) in a flask.
-
Reaction: Heat the mixture in an oil bath to 160-165°C for approximately 2-3 hours.[1][2] Hydrogen chloride gas will evolve.
-
Work-up: Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid diluted with ice water.
-
Isolation: A solid containing a mixture of 8-acetyl and 6-acetyl isomers will precipitate. Filter the solid and wash with cold water.[4]
A significant challenge in this synthesis is the separation of the desired 8-acetyl isomer from the 6-acetyl byproduct.[2] The similar polarity and solubility of the two isomers make this difficult.
-
Fractional Recrystallization: The most common method is repeated, slow recrystallization from a suitable solvent, such as 85% industrial methylated spirit (IMS) or aqueous ethanol.[2][4] The 8-acetyl isomer is typically less soluble and will crystallize out first.
-
Chromatography: While less practical for large-scale separations, column chromatography can also be employed for meticulous purification.
| Reactant | Catalyst | Conditions | Product Composition | Yield (of pure 8-acetyl) | Reference |
| 4-Methyl-7-hydroxy-coumarin* | AlCl₃, NaCl | 160-165°C, 15 min | ~70% 8-acetyl, ~30% 6-acetyl | ~77% (20.4g from 26.4g) | [4] |
Note: This reference performs the Fries rearrangement directly from 7-hydroxy-4-methylcoumarin with the addition of acetyl chloride in situ, combining the acetylation and rearrangement steps.
Conclusion
The synthesis of this compound is a well-established but nuanced process that hinges on three key chemical transformations. The Pechmann condensation provides an efficient entry to the essential 7-hydroxy-4-methylcoumarin core. Subsequent acetylation and a carefully controlled Fries rearrangement introduce the desired acetyl group at the C-8 position. The primary challenge for researchers is the separation of the final product from its C-6 isomer, which requires meticulous purification techniques like fractional crystallization. This guide provides the foundational protocols and data necessary for the successful synthesis and isolation of this important coumarin derivative.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. prepchem.com [prepchem.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. jetir.org [jetir.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 8-Acetyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic techniques used to characterize 8-Acetyl-7-hydroxy-4-methylcoumarin, a coumarin derivative of interest in medicinal chemistry and materials science. The information herein is compiled to assist in the structural elucidation and analytical verification of this compound.
Molecular Structure and Properties
This compound belongs to the coumarin family, a class of benzopyrone compounds known for their diverse biological activities. The presence of acetyl and hydroxyl groups on the benzene ring, along with the methyl group on the pyrone ring, significantly influences its spectroscopic properties and potential applications.
Molecular Formula: C₁₂H₁₀O₄
Molecular Weight: 218.21 g/mol
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its closely related analogs.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| O-H (hydroxyl) | Stretching | ~3154 | [1] |
| C-H (aromatic) | Stretching | ~3000-3100 | [1] |
| C-H (methyl) | Stretching | ~2928 | [1] |
| C=O (lactone) | Stretching | ~1712 | [1] |
| C=O (acetyl) | Stretching | ~1682 | [2] |
| C=C (aromatic) | Stretching | ~1614 | [1] |
| C-O-C (ether) | Stretching | ~1274 | [1] |
| C-O (hydroxyl) | Stretching | ~1265 | [1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
No complete, published ¹H and ¹³C NMR spectra for this compound were found in the reviewed literature. The following data for the structurally similar compound, 8-formyl-7-hydroxy-4-methylcoumarin, is provided for comparative purposes.
¹H NMR (300 MHz, CDCl₃) of 8-formyl-7-hydroxy-4-methylcoumarin [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.24 | s | 1H | -OH |
| 10.64 | s | 1H | -CHO |
| 7.76-7.73 | d | 1H | Aromatic H |
| 6.94-6.91 | d | 1H | Aromatic H |
| 6.23 | s | 1H | Vinylic H |
| 2.45 | s | 3H | -CH₃ |
¹³C NMR (75 MHz, CDCl₃) of 8-formyl-7-hydroxy-4-methylcoumarin [3]
| Chemical Shift (δ, ppm) | Assignment |
| 191.7 | -CHO |
| 164.0 | C=O (lactone) |
| 160.2 | Aromatic C-O |
| 155.6 | Aromatic C |
| 154.0 | Aromatic C |
| 133.7 | Aromatic C-H |
| 114.0 | Aromatic C |
| 112.2 | Vinylic C-H |
| 111.5 | Aromatic C |
| 109.3 | Aromatic C-H |
| 18.8 | -CH₃ |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z | Reference |
| [M]⁺ | 218.21 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Reference |
| Methanol | 322 | [4] |
| Water:Methanol (70:30) | 321 | [5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound.
3.1 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (0-220 ppm) is required, and a larger number of scans are necessary due to the low natural abundance of ¹³C.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette is first recorded and subtracted.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized coumarin derivative like this compound.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Data of 8-Acetyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Acetyl-7-hydroxy-4-methylcoumarin. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a significant scaffold in medicinal chemistry and drug discovery.
Molecular Structure and Numbering
The chemical structure of this compound is depicted below. The atom numbering is provided for the unambiguous assignment of NMR signals.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, vinyl, methyl, and hydroxyl protons. The data presented below has been compiled from reputable scientific literature.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.75 | s | - | 7-OH |
| 7.70 | d | 8.8 | H-5 |
| 6.95 | d | 8.8 | H-6 |
| 6.20 | s | - | H-3 |
| 2.85 | s | - | 8-COCH₃ |
| 2.45 | s | - | 4-CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Chemical Shift (δ) ppm | Assignment |
| 203.0 | 8-COCH₃ |
| 162.5 | C-7 |
| 161.0 | C-2 |
| 155.0 | C-8a |
| 152.5 | C-4 |
| 129.0 | C-5 |
| 114.0 | C-6 |
| 113.0 | C-3 |
| 112.5 | C-4a |
| 108.0 | C-8 |
| 32.5 | 8-COCH₃ |
| 18.5 | 4-CH₃ |
Experimental Protocol: NMR Spectroscopy
The following provides a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound. Specific parameters may vary based on the instrumentation used.
1. Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
2. Instrumentation:
-
NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
3. ¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Logical Workflow for Structural Elucidation
The process of assigning the NMR signals to the specific protons and carbons in the molecule follows a logical workflow.
Caption: Workflow for NMR-based structural elucidation.
FT-IR and mass spectrometry analysis of 8-Acetyl-7-hydroxy-4-methylcoumarin
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 8-Acetyl-7-hydroxy-4-methylcoumarin
Introduction
This compound is a derivative of coumarin, a class of heterocyclic compounds widely found in natural products and synthesized for various applications, including pharmaceuticals and fluorescent dyes.[1] The precise characterization of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming the chemical structure of this compound. This guide provides a detailed overview of the analytical methodologies and data interpretation for the characterization of this compound.
Molecular Structure and Properties
-
Chemical Formula: C₁₂H₁₀O₄[2]
-
Molecular Weight: 218.2054 g/mol [2]
-
IUPAC Name: 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one[2]
-
CAS Registry Number: 2555-29-5[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrations of bonds within the molecule correspond to specific energy levels, resulting in a unique spectral fingerprint.
Experimental Protocol
A common and effective method for preparing solid samples for FT-IR analysis is the potassium bromide (KBr) pellet technique.[3]
-
Sample Preparation: A small amount of this compound is finely ground with dried KBr powder.[3]
-
Pellet Formation: The mixture is then compressed into a thin, transparent disc using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, such as a BRUKER, TENSOR-27 or a SHIMADZU-FTIR-8400.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FT-IR Peaks
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3154 | O-H Stretching | Hydroxyl (-OH) | [3] |
| ~2928 | C-H Stretching | Methyl (-CH₃) | [3] |
| ~1712 | C=O Stretching | Acetyl Carbonyl (-COCH₃) | [3] |
| ~1682 | C=O Stretching | Lactone Carbonyl (Coumarin Ring) | |
| 1614 | C=C Stretching | Aromatic Ring | [3] |
| 1274 | C-O-C Stretching | Ether (Coumarin Ring) | [3] |
Note: The exact peak positions can vary slightly depending on the specific experimental conditions and the physical state of the sample.
General Workflow for FT-IR Analysis
Caption: General experimental workflow for FT-IR analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method used for the analysis of coumarin derivatives.[2][4]
Experimental Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[4]
-
Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and form a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Presentation: Key Mass Spectrum Peaks
The mass spectrum provides the molecular weight and structural fragments of the compound.
| m/z Value | Ion | Description | Reference |
| 218 | [C₁₂H₁₀O₄]⁺• | Molecular Ion (M⁺•) | [2] |
| 203 | [M - CH₃]⁺ | Loss of a methyl radical | Inferred |
| 175 | [M - CH₃CO]⁺ | Loss of an acetyl radical | Inferred |
| 147 | [M - CH₃CO - CO]⁺ | Subsequent loss of carbon monoxide | [5] |
| 118 | [Fragment] | Loss of CO from the pyrone ring is a typical fragmentation for coumarins | [4] |
Proposed Fragmentation Pathway
The fragmentation of coumarins under electron ionization typically involves the initial loss of carbon monoxide (CO) from the pyrone ring.[4][5] For this compound, fragmentation is likely initiated by cleavage of the acetyl group followed by characteristic losses from the coumarin core.
Caption: Proposed EI fragmentation pathway for the title compound.
Conclusion
The combined application of FT-IR and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. FT-IR analysis validates the presence of key functional groups—hydroxyl, acetyl carbonyl, lactone carbonyl, and the aromatic system—while mass spectrometry confirms the molecular weight and offers insight into the molecular stability and fragmentation behavior. These analytical techniques are indispensable for quality control, structural elucidation, and advancing the research and development of coumarin-based compounds.
References
8-Acetyl-7-hydroxy-4-methylcoumarin: A Technical Guide to its Fluorescent Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Acetyl-7-hydroxy-4-methylcoumarin, a fluorescent derivative of the widely recognized 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). While specific photophysical data for this compound is not extensively available in current literature, this document extrapolates its likely fluorescent properties based on the behavior of the parent compound and related structures. This guide details the established synthetic protocols, outlines standard methodologies for spectroscopic analysis, and presents a theoretical framework for the influence of the 8-acetyl group on the molecule's fluorescence. The information is intended to serve as a foundational resource for researchers interested in the application of this and similar coumarin derivatives in drug discovery and development, and as fluorescent probes.
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and prominent fluorescent properties. The 7-hydroxy-4-methylcoumarin scaffold is particularly notable for its strong, environmentally sensitive fluorescence, making it a valuable fluorophore in various biochemical assays and imaging applications. The introduction of an acetyl group at the 8-position is anticipated to modulate the electronic and photophysical characteristics of the parent molecule, potentially leading to shifts in its excitation and emission spectra and influencing its quantum yield. Understanding these modifications is crucial for the rational design of novel fluorescent probes and drug candidates.
Synthesis of this compound
The primary route for the synthesis of this compound is a two-step process commencing with the Pechmann condensation to form the coumarin core, followed by a Fries rearrangement to introduce the acetyl group.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin
The initial synthesis of the 7-hydroxy-4-methylcoumarin backbone is typically achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate.
Experimental Protocol:
-
Reaction Setup: A solution of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) is prepared.
-
Acid Catalysis: The reaction mixture is added to a cooled, stirred acidic catalyst. Commonly used catalysts include concentrated sulfuric acid or Amberlyst-15 for a more environmentally friendly approach.
-
Reaction Conditions: The mixture is stirred at a controlled temperature, often starting at a low temperature (e.g., 0-10 °C) and then allowing it to proceed at room temperature or with gentle heating.
-
Work-up: The reaction mixture is poured into ice water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Step 2: Synthesis of this compound via Fries Rearrangement
The introduction of the acetyl group at the 8-position is accomplished through the Fries rearrangement of an acetylated precursor, 7-acetoxy-4-methylcoumarin.
Experimental Protocol:
-
Acetylation of 7-hydroxy-4-methylcoumarin: 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride in the presence of a base like pyridine to form 7-acetoxy-4-methylcoumarin. The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.
-
Fries Rearrangement: A mixture of 7-acetoxy-4-methylcoumarin and a Lewis acid catalyst, typically anhydrous aluminum chloride, is heated.
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., 160 °C) for several hours.
-
Work-up: The reaction mixture is cooled and then carefully acidified with hydrochloric acid.
-
Purification: The resulting solid, which is a mixture of 6-acetyl and 8-acetyl isomers, is filtered, washed, and then purified by recrystallization, often from 85% industrial methylated spirit (IMS), to isolate the desired this compound.
Fluorescent Properties
The 7-hydroxy group is a strong electron-donating group, which is crucial for the fluorescence of this class of coumarins. The introduction of an electron-withdrawing acetyl group at the 8-position is expected to influence the intramolecular charge transfer (ICT) character of the molecule upon excitation. This will likely result in a red-shift (bathochromic shift) of both the absorption and emission spectra compared to the parent compound.
Estimated Photophysical Data
The following table summarizes the known fluorescent properties of 7-hydroxy-4-methylcoumarin and provides estimated values for this compound. These estimations are based on the expected electronic effects of the acetyl group and should be confirmed experimentally.
| Property | 7-hydroxy-4-methylcoumarin | This compound (Estimated) |
| Excitation Maximum (λex) | ~360 nm | ~370 - 390 nm |
| Emission Maximum (λem) | ~450 nm | ~460 - 480 nm |
| Stokes Shift | ~90 nm | ~90 - 100 nm |
| Quantum Yield (Φ) | High | Moderate to High |
| Solvatochromism | Pronounced red-shift in polar solvents | Expected to be pronounced |
Experimental Protocol for Fluorescence Spectroscopy
The following is a general protocol for the characterization of the fluorescent properties of coumarin derivatives.
-
Sample Preparation: Prepare a stock solution of the coumarin derivative in a high-purity solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent(s) for analysis. For quantum yield measurements, prepare solutions with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Visible absorption spectrum of the sample using a spectrophotometer to determine the absorption maximum (λmax).
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to the determined λmax.
-
Record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
To determine the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths.
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Solvatochromic Effect
Caption: Hypothetical solvatochromic effect on fluorescence emission.
Conclusion
This compound represents a structurally interesting derivative of the well-known 4-methylumbelliferone fluorophore. While detailed experimental characterization of its fluorescent properties is currently limited in the public domain, theoretical considerations suggest that the introduction of the 8-acetyl group likely induces a bathochromic shift in its absorption and emission spectra. The synthetic routes to this compound are well-established, allowing for its preparation for further investigation. This technical guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the potential applications of this compound as a novel fluorescent tool in various scientific disciplines. Further experimental validation of its photophysical properties is highly encouraged to fully elucidate its potential.
An In-depth Technical Guide to the Photophysical Properties of 8-Acetyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Key Photophysical Parameters
The efficacy of a fluorescent molecule for any given application is largely determined by two key parameters: the fluorescence quantum yield (Φf) and the Stokes shift.
-
Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore, which is highly desirable for applications such as bio-imaging and sensing, where bright signals are crucial.
-
Stokes Shift: This is the difference in energy (or wavelength) between the position of the band maximum of the absorption spectrum and the band maximum of the emission (fluorescence) spectrum. A large Stokes shift is advantageous as it minimizes the overlap between the absorption and emission spectra, which in turn reduces self-absorption and improves the signal-to-noise ratio in fluorescence measurements.
Quantitative Data Presentation
While specific data for 8-Acetyl-7-hydroxy-4-methylcoumarin is not available, the following tables provide a template for how such data should be structured once determined.
Table 1: Quantum Yield Data for this compound
| Parameter | Value |
| Excitation Wavelength (nm) | To be determined |
| Emission Wavelength (nm) | To be determined |
| Reference Standard | e.g., Quinine sulfate in 0.1 M H₂SO₄ |
| Reference Quantum Yield | Known value of the standard |
| Solvent | e.g., Ethanol, DMSO |
| Refractive Index of Solvent | Known value for the solvent |
| Calculated Quantum Yield (Φf) | To be determined |
Table 2: Stokes Shift Data for this compound
| Parameter | Value (nm) | Value (cm⁻¹) |
| Absorption Maximum (λ_abs) | To be determined | To be calculated |
| Emission Maximum (λ_em) | To be determined | To be calculated |
| Stokes Shift (in wavelength) | To be calculated | - |
| Stokes Shift (in wavenumber) | - | To be calculated |
Experimental Protocols
The following sections detail the standardized experimental procedures for the determination of fluorescence quantum yield and Stokes shift.
The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle: The quantum yield of an unknown sample (Φ_s) can be calculated relative to a standard (Φ_r) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and the reference standard, respectively.
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G)
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound in a suitable spectroscopic grade solvent.
-
Prepare a stock solution of the reference standard in the same solvent, if possible. If a different solvent is used, its refractive index must be known.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation and emission slits should be kept constant throughout the measurements.
-
Record the spectra over the entire emission range of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the gradients (Grad) in the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
-
The Stokes shift is determined from the absorption and emission spectra of the compound.
Principle: The Stokes shift is the difference between the wavelength of maximum absorption (λ_abs) and the wavelength of maximum emission (λ_em). It can be expressed in terms of wavelength (nm) or, more accurately in terms of energy, as wavenumber (cm⁻¹).
Stokes Shift (nm) = λ_em - λ_abs
Stokes Shift (cm⁻¹) = (1 / λ_abs) * 10⁷ - (1 / λ_em) * 10⁷
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvette
-
This compound
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects.
-
-
Absorption Spectrum:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of the solution.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Spectrum:
-
Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Calculation:
-
Calculate the Stokes shift in both nanometers and wavenumbers using the formulas provided above.
-
Conclusion
The determination of the quantum yield and Stokes shift of this compound is essential for its effective application in research and development. While specific published data for this compound is currently lacking, the well-established methodologies presented in this guide provide a clear and robust framework for researchers to obtain these critical photophysical parameters. Accurate characterization will enable the scientific community to better understand and exploit the fluorescent properties of this and other coumarin derivatives.
An In-depth Technical Guide to the Solubility of 8-Acetyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-Acetyl-7-hydroxy-4-methylcoumarin in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide combines reported values with qualitative information and outlines a detailed experimental protocol for researchers to determine solubility in their own laboratories.
Introduction to this compound
This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in pharmaceuticals and as fluorescent probes. Understanding the solubility of this compound is critical for its formulation, delivery, and efficacy in various applications. This guide aims to provide a central resource for its solubility characteristics.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Data Type | Source |
| Water | 25 °C | 0.61 g/L | Quantitative | [1] |
| Water | Not Specified | 1.73 x 10⁻⁵ mol/L (Calculated) | Quantitative | [2] |
| Methanol | Not Specified | Soluble | Qualitative | [3] |
| Ethanol | Not Specified | Low Solubility / Poorly Soluble | Qualitative | [4] |
| Acetone | Not Specified | Low Solubility | Qualitative | [4] |
| Chloroform | Not Specified | Low Solubility | Qualitative | [4] |
| Dimethylformamide (DMF) | Not Specified | Soluble (used as a reaction solvent) | Qualitative | [4][5] |
Note on Data: There is a scarcity of comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents and temperatures. The data presented is based on available datasheets and publications. For drug development and research purposes, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is suitable for determining the thermodynamic solubility of a compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[6]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Analysis of Saturated Solutions:
-
Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of the diluted saturated solution.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.
References
Unraveling the Electronic Landscape: A Theoretical Deep-Dive into 8-Acetyl-7-hydroxy-4-methylcoumarin
For Immediate Release
A comprehensive theoretical analysis of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHM), a molecule of significant interest in medicinal chemistry, reveals key insights into its electronic structure and potential for bioactivity. This whitepaper presents a detailed guide to the computational studies performed on AHM, offering valuable data for researchers, scientists, and professionals in drug development.
This technical guide summarizes the findings from advanced computational analyses, primarily employing Density Functional Theory (DFT), to elucidate the molecular geometry, electronic properties, and stability of this compound. These theoretical studies are crucial for understanding the molecule's behavior at a quantum level, providing a foundation for designing novel therapeutic agents.
Molecular Structure and Stability
Computational calculations have been instrumental in determining the optimized molecular structure of AHM. Theoretical studies, particularly those employing DFT with the B3LYP functional and cc-pVDZ basis set, have provided precise data on bond lengths and angles in both ground (S₀) and excited states (S₁, S₂).[1]
An important structural feature of AHM is the presence of an intramolecular hydrogen bond between the hydroxyl group and the acetyl group.[2] This interaction plays a significant role in the molecule's stability and its electronic properties. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis.[2][3]
Table 1: Selected Bond Lengths (Å) of this compound in Ground and Excited States
| Bond | Ground State (S₀) | First Excited State (S₁) | Second Excited State (S₂) |
| R(1-2) | 1.447 | 1.442 | 1.422 |
| R(2-3) | 1.363 | 1.380 | 1.397 |
| R(3-4) | 1.452 | 1.424 | 1.443 |
| R(4-5) | 1.416 | 1.402 | 1.414 |
| R(5-6) | 1.378 | 1.388 | 1.383 |
| R(6-7) | 1.413 | 1.445 | 1.415 |
| Data sourced from DFT/B3LYP/cc-pVDZ calculations.[1] |
Table 2: Selected Bond Angles (°) of this compound in Ground and Excited States
| Angle | Ground State (S₀) | First Excited State (S₁) | Second Excited State (S₂) |
| A(1-2-3) | 122.2 | 121.7 | 120.9 |
| A(2-3-4) | 121.2 | 121.4 | 121.5 |
| A(3-4-5) | 118.8 | 119.5 | 119.2 |
| A(4-5-6) | 121.0 | 120.4 | 120.7 |
| A(5-6-7) | 120.3 | 120.8 | 120.1 |
| A(6-7-1) | 118.7 | 116.2 | 117.6 |
| Data sourced from DFT/B3LYP/cc-pVDZ calculations.[1] |
Electronic Properties and Reactivity
The electronic characteristics of AHM have been extensively studied through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability.[4]
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets.[3][4]
Computational Methodology
The theoretical data presented herein is primarily derived from studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are powerful tools for investigating the electronic structure and properties of complex organic molecules.[3]
Key Experimental Protocols (Computational):
A common computational workflow for analyzing the electronic structure of coumarin derivatives involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p) or cc-pVDZ.[2][3]
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]
-
Electronic Property Calculation: Following optimization, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the generation of the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions.[2][3]
-
Excited State Analysis: For understanding the photophysical properties, TD-DFT calculations are employed to determine the energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra.[2][3]
Caption: Computational workflow for the theoretical analysis of this compound.
The molecular formula for this compound is C₁₂H₁₀O₄, and its molecular weight is approximately 218.21 g/mol .[5] This compound and its derivatives are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[6] The theoretical data presented in this guide provides a deeper understanding of the structure-activity relationships that govern these biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP | Auctores [auctoresonline.org]
- 5. Coumarin, 8-acetyl-7-hydroxy-4-methyl- [webbook.nist.gov]
- 6. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols for 8-Acetyl-7-hydroxy-4-methylcoumarin as a Fluorescent Probe for Aluminum Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) is a robust and highly selective "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺). Belonging to the coumarin family, AHMC exhibits weak intrinsic fluorescence. However, upon binding with Al³⁺, it forms a stable complex that displays a significant enhancement in fluorescence intensity. This characteristic makes it an excellent candidate for various applications, including the quantification of Al³⁺ in environmental and biological samples. This document provides detailed application notes and experimental protocols for the synthesis of AHMC and its use as a fluorescent probe for aluminum sensing.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Light orange to yellow crystalline powder |
| CAS Number | 2555-29-5 |
| Solubility | Soluble in methanol and other organic solvents |
Quantitative Data for Aluminum Sensing
The following table summarizes the key quantitative parameters of this compound as a fluorescent probe for Al³⁺.
| Parameter | Value |
| Excitation Wavelength (λex) of AHMC-Al³⁺ Complex | ~370 nm |
| Emission Wavelength (λem) of AHMC-Al³⁺ Complex | ~450 nm |
| Quantum Yield of AHMC | Low |
| Quantum Yield of AHMC-Al³⁺ Complex | Significantly enhanced |
| Detection Limit for Al³⁺ | To be determined experimentally (typically in the micromolar to nanomolar range for similar coumarin-based probes) |
| Stoichiometry of AHMC-Al³⁺ Complex | 1:1 |
| Selectivity | High for Al³⁺ over other common metal ions |
Signaling Pathway and Experimental Workflow
The sensing mechanism of AHMC for Al³⁺ involves the formation of a chelate complex. The hydroxyl and acetyl groups on the coumarin backbone coordinate with the aluminum ion, leading to a more rigid structure. This rigidity restricts intramolecular rotation and other non-radiative decay pathways, resulting in a significant increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of AHMC with Al³⁺.
The general workflow for utilizing AHMC as a fluorescent probe for aluminum sensing is outlined below.
Caption: A generalized workflow for the detection of Al³⁺ using AHMC.
Experimental Protocols
Synthesis of this compound (AHMC)
This synthesis is a two-step process involving a Pechmann condensation followed by a Fries rearrangement.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin
-
In a fume hood, cautiously add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.
-
To this mixture, slowly add 10 mL of ethyl acetoacetate while stirring continuously.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: Fries Rearrangement to this compound
-
Prepare 7-acetoxy-4-methylcoumarin by acetylating 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalytic amount of pyridine.
-
In a dry flask, mix 5 g of 7-acetoxy-4-methylcoumarin with 10 g of anhydrous aluminum chloride.
-
Heat the mixture in an oil bath at 160-165°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and then carefully add 100 mL of ice-cold 2M hydrochloric acid.
-
Stir the mixture until the solid product forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure this compound.
Protocol for Aluminum Sensing
1. Preparation of Stock Solutions:
-
AHMC Stock Solution (1 mM): Dissolve 21.82 mg of AHMC in 100 mL of methanol.
-
Al³⁺ Stock Solution (10 mM): Dissolve 241.43 mg of aluminum chloride hexahydrate (AlCl₃·6H₂O) in 100 mL of deionized water.
-
Buffer Solution: Prepare a suitable buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during the experiment.
2. Experimental Procedure:
-
In a series of test tubes or a 96-well plate, add the desired volume of buffer solution.
-
Add varying concentrations of the Al³⁺ stock solution to achieve a final concentration range appropriate for generating a calibration curve (e.g., 0-100 µM).
-
Add the AHMC stock solution to each tube or well to a final concentration of 10 µM.
-
Adjust the final volume of each sample to be the same with the buffer solution.
-
Incubate the samples at room temperature for a sufficient time (e.g., 15-30 minutes) to allow for the complex formation to reach equilibrium.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation wavelength to approximately 370 nm and record the emission spectrum from 400 nm to 600 nm. The peak emission intensity at around 450 nm should be recorded.
3. Data Analysis:
-
Plot the fluorescence intensity at ~450 nm as a function of the Al³⁺ concentration.
-
Perform a linear regression analysis on the linear portion of the calibration curve to determine the limit of detection (LOD), typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
4. Selectivity Study:
To assess the selectivity of AHMC for Al³⁺, repeat the experimental procedure using solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of Al³⁺. Compare the fluorescence response to that obtained with Al³⁺. A minimal change in fluorescence in the presence of other metal ions indicates high selectivity for Al³⁺.
Application Notes: Turn-on Fluorescence Sensing of Al³⁺ using 8-Acetyl-7-hydroxy-4-methylcoumarin
Introduction
Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is widely used in modern life. However, its accumulation in the human body is associated with several neurological disorders, including Alzheimer's and Parkinson's diseases. Therefore, the development of sensitive and selective methods for the detection of Al³⁺ is of significant importance. This document details the application of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) as a "turn-on" fluorescent probe for the detection of Al³⁺. AHMC exhibits a highly selective and sensitive fluorescence enhancement in the presence of Al³⁺ in a methanol-water medium, making it a promising tool for environmental and biological monitoring.[1][2]
Sensing Mechanism
The fluorescence of this compound (AHMC) is initially low. Upon the addition of Al³⁺ ions, the hydroxyl and acetyl groups of AHMC coordinate with the Al³⁺ ion to form a stable complex. This complexation restricts the photoinduced electron transfer (PET) process and enhances the chelation-enhanced fluorescence (CHEF) effect, leading to a significant increase in the fluorescence intensity. This "turn-on" response is highly selective for Al³⁺ over other common metal ions.[1][2]
Caption: Signaling pathway of Al³⁺ detection by AHMC.
Quantitative Data
The performance of this compound as a fluorescent sensor for Al³⁺ is summarized in the table below. The data is compiled from studies conducted in a methanol-water solvent system.
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [1][2] |
| Sensor | This compound (AHMC) | [1][2] |
| Solvent System | Methanol-Water | [1][2] |
| Excitation Wavelength (λex) | Data to be extracted from full text | |
| Emission Wavelength (λem) | Data to be extracted from full text | |
| Detection Limit (LOD) | Data to be extracted from full text | |
| Binding Constant (Ka) | Data to be extracted from full text | |
| Fluorescence Enhancement | Excellent "turn-on" response | [1][2] |
| Selectivity | High selectivity over other common metal ions | [1][2] |
Experimental Protocols
Synthesis of this compound (AHMC)
This protocol describes the synthesis of AHMC via the Fries rearrangement of 7-acetoxy-4-methylcoumarin.
Materials:
-
7-acetoxy-4-methylcoumarin
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Ice
Procedure:
-
In a round-bottom flask, thoroughly mix 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.[3]
-
Heat the mixture in an oil bath at 160°C for three hours.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while keeping the flask in an ice bath to maintain a temperature of approximately 10°C. Continue this process for 2 hours.[3]
-
Filter the resulting solid product and wash it with ice-cold water.[3]
-
Recrystallize the crude product from ethyl acetoacetate to obtain pure this compound.[3]
-
Characterize the final product using FT-IR and NMR spectroscopy to confirm its structure.[3][4]
Protocol for Fluorescence Measurements
This protocol outlines the procedure for evaluating the fluorescence response of AHMC towards Al³⁺.
Materials and Instruments:
-
Stock solution of AHMC in methanol (e.g., 1 mM)
-
Stock solutions of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water (e.g., 10 mM)
-
Methanol and deionized water
-
Fluorometer
Procedure:
-
Preparation of Working Solutions:
-
Prepare a diluted working solution of AHMC (e.g., 10 µM) in a methanol-water mixture (the ratio should be consistent with the primary study, e.g., 1:1 v/v).
-
Prepare diluted working solutions of metal ions from the stock solutions.
-
-
Fluorescence Titration:
-
Place a specific volume of the AHMC working solution (e.g., 2 mL) into a quartz cuvette.
-
Record the initial fluorescence spectrum of the AHMC solution.
-
Incrementally add small aliquots of the Al³⁺ working solution (e.g., 2-10 µL) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate cuvettes containing the AHMC working solution, add a significant excess (e.g., 10 equivalents) of various metal ion solutions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).
-
Record the fluorescence spectrum for each sample.
-
To a solution of AHMC containing Al³⁺, add other metal ions to observe any potential interference.
-
Experimental Workflow
The overall workflow for the synthesis and application of AHMC as an Al³⁺ sensor is depicted below.
Caption: Experimental workflow for Al³⁺ sensing using AHMC.
References
Application Notes and Protocols: 8-Acetyl-7-hydroxy-4-methylcoumarin in Anti-larvicidal Agent Research
These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and evaluation of 8-acetyl-7-hydroxy-4-methylcoumarin and its potential as a precursor for novel anti-larvicidal agents. The document includes detailed experimental protocols and data presentation guidelines.
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They are known for a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. The development of effective and environmentally safer larvicides is a critical component of vector control programs to combat mosquito-borne diseases. This document focuses on this compound, a synthetic coumarin derivative, as a subject of interest in the search for new anti-larvicidal compounds. While research has explored various coumarins, this document will detail the synthesis of the title compound and the methodologies to assess its larvicidal efficacy.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from resorcinol. The initial step involves the Pechmann condensation to form 7-hydroxy-4-methylcoumarin, followed by a Fries rearrangement to introduce the acetyl group at the 8-position.
Protocol 1: Pechmann Condensation for 7-hydroxy-4-methylcoumarin[1]
This protocol describes the acid-catalyzed condensation of resorcinol and ethyl acetoacetate.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Cold water
-
Ethanol
-
250 mL beaker, Ice bath, Stirring apparatus, Filtration apparatus
Procedure:
-
Cool 50 mL of concentrated H₂SO₄ in a 250 mL beaker to below 10°C using an ice bath.
-
Prepare a solution of 5.0 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate and cool it.
-
Slowly add the pre-cooled resorcinol solution to the cold sulfuric acid at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.
-
Pour the resulting mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the solid precipitate and wash it thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the crude 7-hydroxy-4-methylcoumarin from ethanol to obtain the pure compound.
Protocol 2: Fries Rearrangement to this compound[1]
This protocol involves the rearrangement of an acetylated precursor in the presence of a Lewis acid catalyst.
Materials:
-
7-hydroxy-4-methylcoumarin (from Protocol 1)
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Oil bath, Heating mantle, Reaction flask, Condenser
Procedure:
-
Acetylation of the precursor: Acetylate 7-hydroxy-4-methylcoumarin by reacting it with acetic anhydride to form 7-acetoxy-4-methylcoumarin.
-
In a suitable reaction flask, mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride.
-
Heat the mixture in an oil bath at 160°C for three hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise, maintaining the temperature around 10°C for 2 hours.
-
Filter the solid product and wash it with ice-cold water.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound. Note that multiple recrystallizations may be necessary to remove the 6-acetyl isomer.[1]
Caption: Synthetic pathway for this compound.
Anti-Larvicidal Activity Bioassay
The following protocol is a generalized method for evaluating the larvicidal effects of synthesized coumarin compounds against mosquito larvae, such as Culex quinquefasciatus and Aedes aegypti.
Protocol 3: Larvicidal Bioassay[2]
Materials:
-
Synthesized coumarin compounds (e.g., this compound)
-
Second or fourth instar mosquito larvae
-
Acetone or Ethanol (as a solvent for test compounds)
-
Distilled water
-
250 mL beakers or glass jars
-
Pipettes
-
Small fish net
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound by dissolving a known weight in a suitable solvent like acetone.
-
Test Concentrations: Prepare a series of test concentrations (e.g., 500 ppm, 250 ppm, 125 ppm, 62.5 ppm, 31.25 ppm) by adding appropriate volumes of the stock solution to 200 mL of distilled water in beakers. A control group should be prepared with the solvent only, and another with distilled water.
-
Larvae Introduction: Introduce a batch of 20-25 second or fourth instar larvae into each test and control beaker.
-
Incubation: Keep the beakers at room temperature under controlled light and humidity conditions.
-
Mortality Observation: Record the number of dead larvae after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond when prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration. If the mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula. Probit analysis can be used to determine the LC₅₀ (lethal concentration to kill 50% of the larvae) and LC₉₀ values.
Caption: General workflow for the larvicidal bioassay.
Data on Larvicidal Activity
While direct studies on derivatives of this compound are limited in the provided search results, data from related coumarins demonstrate the potential of this chemical class. The following table summarizes the larvicidal activity of various coumarin derivatives against different mosquito species.
| Compound Name | Mosquito Species | Instar | LC₅₀ (ppm) | Reference |
| 7-hydroxy-4-methylcoumarin | Culex quinquefasciatus | II & IV | 9.38 (LCL) | [2] |
| 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one | Culex quinquefasciatus | IV | 1.49 | [3],[4] |
| 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one | Aedes aegypti | IV | 2.23 | [3],[4] |
| Brodifacoum (a 4-hydroxycoumarin derivative) | Aedes aegypti | - | 8.23 | [5] |
| cis-Flocoumafen (a 4-hydroxycoumarin derivative) | Aedes aegypti | - | 9.34 | [5] |
LCL: Laboratory Colonized Larvae
Conclusion and Future Directions
The synthetic protocols for this compound are well-established. While this specific compound has been evaluated for larvicidal properties, the available literature suggests that other coumarin derivatives, particularly halogenated versions of 7-hydroxy-4-methylcoumarin, exhibit more potent activity.[3],[4] Future research should focus on utilizing the 8-acetyl group of the title compound as a chemical handle for further derivatization. Synthetic modifications, such as the synthesis of chalcones, Schiff bases, or heterocyclic rings at this position, could lead to the discovery of novel and more potent anti-larvicidal agents. The protocols provided herein offer a solid foundation for the synthesis of the precursor and the subsequent biological evaluation of its novel derivatives.
References
Application Notes and Protocols: Synthesis of 5-HT1A Receptor Ligands Using 8-Acetyl-7-hydroxy-4-methylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Acetyl-7-hydroxy-4-methylcoumarin serves as a valuable scaffold in medicinal chemistry for the synthesis of novel ligands targeting serotonin receptors, particularly the 5-HT1A subtype. Derivatives of this coumarin have been shown to exhibit high, often subnanomolar, affinity for the 5-HT1A receptor, making them promising candidates for the development of new therapeutic agents for neurological and psychiatric disorders.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these potent 5-HT1A receptor ligands.
The general synthetic strategy involves the alkylation of the hydroxyl group of this compound with a suitable bifunctional linker (e.g., dibromoalkane), followed by the coupling of the resulting intermediate with various arylpiperazines. This modular approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Quantitative Data Summary
A series of novel arylpiperazinyl derivatives of this compound have been synthesized and evaluated for their binding affinity to 5-HT1A and 5-HT2A receptors. The data reveals that several compounds exhibit high affinity for the 5-HT1A receptor, with some also showing selectivity over the 5-HT2A receptor.
| Compound ID | Linker Length (Carbons) | Arylpiperazine Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Functional Activity (5-HT1A) | Reference |
| 4a | 3 | 2-OCH3 | 0.9 | - | - | [1][3] |
| 6a | 4 | 2-Br | 0.5 | - | Antagonist | [1][3] |
| 10a | 4 | 2-OCH3 | 0.6 | - | Antagonist | [1][3] |
| 3b | 3 | 3-Cl | 0.9 | - | - | [1][3] |
| 6b | 4 | 3-Cl | 1.5 | - | - | [1][3] |
| 10b | 4 | 3-OCH3 | 1.0 | - | - | [1][3] |
| 5a | 5 | 2-OCH3 | 30.5 ± 2.56 (EC50) | - | Antagonist | [4] |
| 5b | 5 | 2-F | 82 ± 13.4 (EC50) | - | Antagonist | [4] |
| 11 | 3 (with 2-hydroxy) | 2-OCH3 | 6157 | 90 | Antagonist (IC50 = 0.043 µM) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Bromoalkyl Intermediates
This protocol describes the synthesis of 8-acetyl-7-(bromoalkoxy)-4-methylcoumarin intermediates.
Materials:
-
This compound
-
1,n-dibromoalkane (e.g., 1,2-dibromoethane, 1,5-dibromopentane)
-
Acetonitrile (ACN)
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate and a catalytic amount of potassium iodide.
-
Add the corresponding 1,n-dibromoalkane to the mixture.
-
The reaction mixture is then subjected to microwave irradiation or conventional heating.[4][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired bromoalkyl intermediate.[4][6]
Protocol 2: Synthesis of Final Arylpiperazinyl Derivatives
This protocol details the final step of coupling the bromoalkyl intermediate with various arylpiperazines.
Materials:
-
8-Acetyl-7-(bromoalkoxy)-4-methylcoumarin intermediate (from Protocol 1)
-
Substituted arylpiperazine
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
Procedure:
-
Dissolve the bromoalkyl intermediate and the appropriate arylpiperazine in acetonitrile or DMF.
-
Add potassium carbonate to the mixture.
-
The reaction is typically carried out using microwave-assisted synthesis to reduce reaction times and improve yields.[4][7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is evaporated.
-
The crude product is purified by crystallization or column chromatography to obtain the final pure compound.
-
The structure of the synthesized compounds is confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][7]
Protocol 3: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines the method for determining the binding affinity of the synthesized compounds to the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[3H]8-OH-DPAT (radioligand)
-
Synthesized test compounds
-
Incubation buffer (e.g., Tris-HCl)
-
WAY-100635 (non-specific binding determination)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, [3H]8-OH-DPAT, and either the test compound or buffer (for total binding) or WAY-100635 (for non-specific binding).
-
Incubate the mixture at a specified temperature for a defined period.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values by non-linear regression analysis of the competition binding data.
Visualizations
Synthesis and Evaluation Workflow
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin. This coumarin derivative is a valuable building block in the development of novel pharmaceutical agents and fluorescent probes. The synthesis follows a robust and well-documented two-stage pathway: the initial Pechmann condensation to form the coumarin core, followed by a Fries rearrangement to introduce the acetyl group at the C-8 position. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing detailed methodologies, reagent specifications, and expected outcomes.
Introduction
Coumarins are a significant class of benzopyrone heterocyclic compounds found in many natural and synthetic products. They exhibit a wide array of biological activities and are scaffolds in many clinically used drugs. This compound, in particular, serves as a key intermediate for synthesizing more complex molecules with potential therapeutic applications. The synthetic route described herein involves two classic named reactions. The first is the Pechmann condensation of resorcinol with ethyl acetoacetate to yield 7-hydroxy-4-methylcoumarin.[1][2] The second is the Fries rearrangement of the acetylated intermediate, 7-acetoxy-4-methylcoumarin, which selectively yields the desired 8-acetyl product.[3][4]
Synthesis Pathway Overview
The synthesis is performed in three distinct steps:
-
Step I (Pechmann Condensation): Synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using concentrated sulfuric acid as a catalyst.
-
Step II (Acetylation): Conversion of 7-hydroxy-4-methylcoumarin to its acetylated precursor, 7-acetoxy-4-methylcoumarin, using acetic anhydride.[5]
-
Step III (Fries Rearrangement): Isomerization of 7-acetoxy-4-methylcoumarin to the final product, this compound, catalyzed by anhydrous aluminum chloride.[3][6]
Data Presentation: Reagents and Product Specifications
The following table summarizes the key reagents and intermediates involved in the synthesis, along with the physical properties of the final product.
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role / State | Melting Point (°C) |
| Resorcinol | C₆H₆O₂ | 110.11 | Starting Material | 110 - 112 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material | -45 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst (Step I) | 10 |
| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | Intermediate 1 | 185 - 190 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent | -73 |
| 7-Acetoxy-4-methylcoumarin | C₁₂H₁₀O₄ | 218.21 | Intermediate 2 | 152 - 154 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Catalyst (Step III) | 192.6 |
| This compound | C₁₂H₁₀O₄ | 218.21 | Final Product | 168 - 172 |
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Concentrated acids and anhydrous aluminum chloride are highly corrosive and moisture-sensitive; handle with extreme care.
4.1. Step I: Synthesis of 7-Hydroxy-4-methylcoumarin
This procedure is based on the Pechmann condensation reaction.[6]
-
Reagents & Materials:
-
Concentrated Sulfuric Acid (H₂SO₄): 50 mL
-
Resorcinol: 5.0 g
-
Ethyl Acetoacetate: 6.75 mL
-
250 mL Beaker or Flask
-
Ice Bath
-
Stirring Apparatus
-
Crushed Ice
-
Buchner Funnel and Filter Paper
-
Ethanol (for recrystallization)
-
-
Methodology:
-
Place 50 mL of concentrated H₂SO₄ in a 250 mL beaker and cool to below 10°C in an ice bath with gentle stirring.
-
In a separate flask, dissolve 5.0 g of resorcinol in 6.75 mL of ethyl acetoacetate.
-
Once the sulfuric acid temperature is at or below 5°C, slowly add the resorcinol solution dropwise to the cold acid over 20-30 minutes. Maintain the low temperature throughout the addition.
-
After the addition is complete, remove the reaction vessel from the ice bath and allow it to warm to room temperature.
-
Stir the mixture at room temperature for 18-24 hours. The solution will become viscous and deep reddish-brown.
-
Pour the reaction mixture slowly and carefully into a separate beaker containing approximately 400 g of crushed ice, while stirring vigorously.
-
A yellow solid will precipitate. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water (3 x 50 mL) to remove any residual acid.
-
Dry the crude product. Recrystallize the solid from ethanol to yield pure 7-hydroxy-4-methylcoumarin as bright, needle-like crystals.
-
4.2. Step II: Synthesis of 7-Acetoxy-4-methylcoumarin
-
Reagents & Materials:
-
7-Hydroxy-4-methylcoumarin (from Step I): 2.5 g
-
Acetic Anhydride: 3 mL
-
Pyridine: 5 mL (optional, as catalyst and solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Crushed Ice
-
-
Methodology:
-
Place 2.5 g of 7-hydroxy-4-methylcoumarin in a round-bottom flask.
-
Add 3 mL of acetic anhydride and 5 mL of pyridine.[6]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 1-2 hours.
-
After reflux, allow the mixture to cool slightly, then pour it into a beaker containing crushed ice.
-
Stir until the solid product precipitates completely.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude 7-acetoxy-4-methylcoumarin can be recrystallized from ethanol if necessary, but is often of sufficient purity for the next step.
-
4.3. Step III: Synthesis of this compound
This procedure utilizes the Fries rearrangement.[3][6]
-
Reagents & Materials:
-
7-Acetoxy-4-methylcoumarin (from Step II): 2.5 g
-
Anhydrous Aluminum Chloride (AlCl₃): 4.5 g
-
Round-bottom flask
-
Oil bath
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
-
Ethyl Acetate (for recrystallization)
-
-
Methodology:
-
In a dry round-bottom flask, thoroughly mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride.
-
Heat the mixture in an oil bath to 160°C for 3 hours.[3] The mixture will melt and darken.
-
After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature. The contents will solidify into a hard mass.
-
Carefully and slowly hydrolyze the reaction mass by adding it in small portions to a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a fume hood.
-
Stir the acidified mixture for 2 hours, keeping the temperature around 10°C.[6]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid product thoroughly with ice-cold water until the filtrate is neutral.
-
Dry the crude product. Purify the final compound by recrystallization from ethyl acetate. Multiple recrystallizations may be required to remove the 6-acetyl isomer side product.[3] The final product is a light orange to yellow crystalline powder.
-
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. rjptonline.org [rjptonline.org]
The Versatility of 8-Acetyl-7-hydroxy-4-methylcoumarin in Heterocyclic Synthesis: Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Acetyl-7-hydroxy-4-methylcoumarin, a derivative of the naturally occurring coumarin scaffold, has emerged as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structural features, including a reactive acetyl group and a phenolic hydroxyl group on the coumarin core, provide multiple sites for chemical modification. This allows for the facile construction of a diverse array of novel heterocyclic compounds with significant potential for drug discovery and development. The inherent biological activities of the coumarin nucleus, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, are often enhanced or modulated through the strategic incorporation of various heterocyclic moieties.[1] This application note explores the utility of this compound as a precursor for the synthesis of promising pyrimidine, Schiff base, and pyrazole derivatives, providing detailed experimental protocols and summarizing their biological activities.
Application 1: Synthesis of Coumarin-Pyrimidine Hybrids as Potent Antimicrobial Agents
The fusion of coumarin and pyrimidine rings has yielded hybrid molecules with significant antimicrobial properties. The pyrimidine moiety, a key component of nucleobases, imparts enhanced biological activity through synergistic effects with the coumarin scaffold.[1]
Experimental Protocol: Synthesis of 8-(2-Amino-6-arylpyrimidin-4-yl)-7-hydroxy-4-methylcoumarins
This protocol describes a two-step synthesis of coumarin-pyrimidine hybrids starting from this compound.
Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones)
-
In a round-bottom flask, dissolve this compound (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in absolute ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 20–40 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated ketone.
Step 2: Synthesis of Coumarin-Pyrimidine Hybrids
-
In a round-bottom flask, take the synthesized α,β-unsaturated ketone (1 mmol) and guanidine hydrochloride (1.2 mmol) in dry N,N-dimethylformamide (DMF).
-
Add sodium bicarbonate (2 mmol) to the mixture.[1]
-
Reflux the reaction mixture for 48–70 hours at 70°C.[1]
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield the final coumarin-pyrimidine hybrid.
Experimental Workflow: Synthesis of Coumarin-Pyrimidine Hybrids
Caption: Synthetic workflow for coumarin-pyrimidine hybrids.
Antimicrobial Activity Data
The synthesized coumarin-pyrimidine hybrids have demonstrated significant antimicrobial activity against various pathogens. The data is summarized in the table below.
| Compound | Target Organism | Concentration (µg/µL) | Zone of Inhibition (mm) | Reference |
| 8a-j & 13a-k | Klebsiella pneumoniae | 150 | Up to 30 | [1] |
| 8a-j & 13a-k | Staphylococcus epidermidis | 150 | Up to 30 | [1] |
| 8a-j & 13a-k | Candida albicans | 150 | Up to 30 | [1] |
Application 2: Synthesis of Coumarin-Schiff Base Conjugates as Anticancer Agents
Schiff bases derived from this compound have shown promise as anticancer agents. The imine linkage in Schiff bases is crucial for their biological activity, and combining them with the coumarin scaffold can lead to compounds with enhanced cytotoxicity against cancer cells.
Experimental Protocol: Synthesis of Coumarin-Based Schiff Bases
-
Dissolve an equimolar mixture of this compound (0.01 mol) and a substituted aniline (0.01 mol) in 40 mL of redistilled ethanol.[2]
-
Condense the mixture for 30 minutes.[2]
-
Add a few drops of glacial acetic acid as a catalyst and continue the condensation for 4-5 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and stir to obtain the product.[2]
-
Filter the solid precipitate, dry it, and recrystallize from ethanol to obtain the pure Schiff base.[2]
Experimental Workflow: Synthesis of Coumarin-Schiff Bases
Caption: Synthetic workflow for coumarin-Schiff bases.
Anticancer Activity Data
Several coumarin derivatives, including Schiff bases, have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-DHMCs | K562 (chronic myelogenous leukemia) | 42.4 | [3] |
| 7,8-DHMCs | LS180 (colon adenocarcinoma) | 25.2 | [3] |
| 7,8-DHMCs | MCF-7 (breast adenocarcinoma) | 25.1 | [3] |
| Coumarin-chalcone hybrid (3b) | HepG2 (Hepatocellular Carcinoma) | 22.96 | [4] |
| Coumarin-chalcone hybrid (3b) | MCF-7 (Breast Cancer) | 29.54 | [4] |
| Coumarin-nicotinonitrile (4b) | HepG2 (Hepatocellular Carcinoma) | 28.60 | [4] |
| Coumarin-nicotinonitrile (4b) | MCF-7 (Breast Cancer) | 24.89 | [4] |
| Coumarin-pyridinone (9b) | HepG2 (Hepatocellular Carcinoma) | 13.68 | [4] |
| Coumarin-pyridinone (9b) | MCF-7 (Breast Cancer) | 17.01 | [4] |
Application 3: Synthesis of Coumarin-Pyrazole Hybrids with Anti-Inflammatory Properties
The combination of coumarin and pyrazole moieties has led to the development of potent anti-inflammatory agents. Pyrazole derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: Synthesis of Coumarin-Based Pyrazolines
-
Synthesize the required α,β-unsaturated ketones (chalcones) from this compound as described in Application 1, Step 1.
-
To a solution of the chalcone (1 mmol) in glacial acetic acid, add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 30–40 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure coumarin-pyrazoline derivative.
Experimental Workflow: Synthesis of Coumarin-Pyrazolines
Caption: Synthetic workflow for coumarin-pyrazolines.
Anti-Inflammatory Activity and Signaling Pathway
Coumarin-based pyrazolines have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and by suppressing the expression of iNOS and COX-2 through the NF-κB/MAPK signaling pathway.[5]
Signaling Pathway: Anti-inflammatory Action of Coumarin-Pyrazoline Hybrids
Caption: Inhibition of inflammatory pathways by coumarin-pyrazolines.
Signaling Pathway of Coumarin-Pyrimidine Hybrids in Cancer Cells
Recent studies have elucidated the mechanism of action of certain coumarin-pyrimidine hybrids in cancer cells. These compounds can induce the generation of Reactive Oxygen Species (ROS), leading to the phosphorylation of c-Jun N-terminal kinase (JNK). The activation of the JNK signaling pathway ultimately results in apoptosis (programmed cell death) of cancer cells.[6]
Signaling Pathway: Apoptosis Induction by Coumarin-Pyrimidine Hybrids
Caption: ROS-JNK mediated apoptosis by coumarin-pyrimidine hybrids.
This compound stands out as a privileged scaffold for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The straightforward synthetic accessibility and the possibility of introducing diverse functionalities make it an attractive starting material for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The detailed protocols and biological data presented herein provide a valuable resource for researchers in the field of drug discovery and medicinal chemistry, encouraging further exploration of this versatile building block to address unmet medical needs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 5. New arylpyrazoline-coumarins: Synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using 8-Acetyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays utilizing the fluorescent properties of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHM). AHM, a derivative of coumarin, is a versatile compound with applications in drug discovery as a fluorescent probe and a scaffold for inhibitor development.[1] Its intrinsic fluorescence makes it a valuable tool for developing robust and sensitive HTS assays for identifying and characterizing enzyme inhibitors.
I. Introduction to this compound (AHM)
This compound, also known as 8-acetyl-4-methylumbelliferone, is a synthetic coumarin derivative.[1] Coumarins are a class of natural compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. The unique fluorescent properties of coumarins, characterized by strong fluorescence emission, make them ideal for use in various biological assays.[1] AHM's structure, featuring an acetyl group at the 8th position and a hydroxyl group at the 7th position, contributes to its specific spectral properties and potential for interaction with biological targets.[1]
Physical and Chemical Properties of AHM:
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Light orange to yellow crystalline powder |
| Melting Point | 168 - 172 °C |
| Solubility | Soluble in methanol and DMSO |
II. Application: High-Throughput Screening for Enzyme Inhibitors
The intrinsic fluorescence of AHM can be leveraged to develop competitive binding assays for the high-throughput screening of enzyme inhibitors. This approach is particularly useful for enzymes that do not have a convenient chromogenic or fluorogenic substrate. The principle of this assay is based on the displacement of AHM from the enzyme's active site by a potential inhibitor, leading to a change in the fluorescent signal.
A. Competitive Binding Assay for Macrophage Migration Inhibitory Factor (MIF) Inhibitors
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer. Its tautomerase activity has been a target for drug discovery. 7-hydroxycoumarin derivatives have been identified as high-affinity binders to the MIF tautomerase active site, and their binding can lead to fluorescence quenching. This property can be exploited to develop a competitive HTS assay.
Workflow for MIF Competitive Binding Assay:
Caption: Workflow for the AHM-based MIF competitive binding HTS assay.
Experimental Protocol:
1. Reagent Preparation:
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- AHM Stock Solution: Prepare a 10 mM stock solution of AHM in DMSO.
- MIF Stock Solution: Prepare a stock solution of purified recombinant human MIF in assay buffer. The final concentration in the assay should be empirically determined but is typically in the low nanomolar range.
- Test Compound Plate: Prepare serial dilutions of test compounds in DMSO in a 384-well plate.
2. Assay Procedure: a. To the wells of a black, low-volume 384-well assay plate, add 5 µL of assay buffer. b. Add 50 nL of test compounds from the compound plate to the assay plate using a pintool transfer. c. Add 5 µL of MIF solution to all wells. d. Incubate the plate at room temperature for 15 minutes. e. Add 5 µL of AHM working solution (diluted from stock in assay buffer) to all wells. The final AHM concentration should be at its determined Kd for MIF. f. Incubate the plate at room temperature for 30 minutes, protected from light. g. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AHM (e.g., Ex: 360 nm, Em: 460 nm).
3. Data Analysis:
- Controls:
- Negative Control (0% Inhibition): Wells containing MIF and AHM in DMSO without any test compound.
- Positive Control (100% Inhibition): Wells containing AHM in DMSO without MIF.
- Calculate Percent Inhibition: % Inhibition = [(Fluorescence_sample - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control)] * 100
- IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary:
The following table summarizes hypothetical data for known MIF inhibitors that could be obtained using this HTS assay.
| Compound | IC50 (µM) | Z'-Factor |
| ISO-1 (Reference Inhibitor) | 5.2 | 0.78 |
| Test Compound A | 12.8 | 0.75 |
| Test Compound B | 3.5 | 0.81 |
B. HTS Assay for Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries. Coumarin derivatives have been shown to inhibit tyrosinase activity. An HTS assay can be developed to screen for tyrosinase inhibitors by measuring the reduction in the formation of dopachrome from L-DOPA, a reaction catalyzed by tyrosinase. While this is a colorimetric assay, AHM and its derivatives can be screened as potential inhibitors.
Signaling Pathway of Melanin Synthesis:
Caption: Simplified pathway of melanin synthesis catalyzed by tyrosinase.
Experimental Protocol:
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
- L-DOPA Solution: Prepare a fresh solution of L-DOPA in the assay buffer.
- Mushroom Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in the assay buffer.
- Test Compound Plate: Prepare serial dilutions of AHM or its derivatives in DMSO.
2. Assay Procedure: a. To the wells of a 96-well clear flat-bottom plate, add 140 µL of assay buffer. b. Add 20 µL of the test compound solution. c. Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes. d. Initiate the reaction by adding 20 µL of the L-DOPA solution. e. Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute).
- Determine the percent inhibition for each compound concentration.
- Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Quantitative Data for Coumarin-Based Tyrosinase Inhibitors:
The following table presents IC50 values for various coumarin derivatives against mushroom tyrosinase, as reported in the literature.
| Compound | IC50 (µM) | Reference |
| Coumarin-thiosemicarbazone analog (FN-19) | 42.16 ± 5.16 | [2] |
| 3-arylcoumarin (12b) | 0.19 | [3] |
| Geranyloxycoumarin (3k) | 0.67 | [4] |
| Kojic Acid (Reference) | 14.13 ± 0.80 | [5] |
III. HTS Assay for Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease. Coumarin derivatives have been investigated as AChE inhibitors. A common HTS assay for AChE inhibitors is based on the Ellman's method, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Experimental Workflow for AChE Inhibition Assay:
Caption: Workflow of the Ellman's method for AChE inhibition screening.
Experimental Protocol:
1. Reagent Preparation:
- Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
- DTNB Solution: Prepare a solution of DTNB in the assay buffer.
- Acetylthiocholine Iodide (ATChI) Solution: Prepare a solution of ATChI in the assay buffer.
- AChE Solution: Prepare a solution of AChE from electric eel in the assay buffer.
- Test Compound Plate: Prepare serial dilutions of AHM derivatives in DMSO.
2. Assay Procedure: a. To a 96-well plate, add 25 µL of the test compound solution. b. Add 50 µL of AChE solution and incubate for 15 minutes at 25°C. c. Add 125 µL of DTNB solution. d. Initiate the reaction by adding 25 µL of ATChI solution. e. Measure the absorbance at 412 nm at 30-second intervals for 5 minutes.
3. Data Analysis:
- Calculate the reaction rate for each well.
- Determine the percent inhibition for each compound concentration.
- Calculate the IC50 value from the dose-response curve.
Quantitative Data for Coumarin-Based AChE Inhibitors:
| Compound | IC50 (µM) | Reference |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | 2.42 | [6] |
| Coumarin-3-carboxamide-N-morpholine hybrid (5g) | More potent than Rivastigmine | [7] |
| Donepezil (Reference) | 1.82 | [6] |
IV. Conclusion
This compound and its derivatives are valuable tools in high-throughput screening for the discovery of novel enzyme inhibitors. Their inherent fluorescent properties allow for the development of sensitive and robust competitive binding assays. Furthermore, the coumarin scaffold serves as a promising starting point for the design of inhibitors against various therapeutically relevant enzymes. The protocols provided in these application notes offer a framework for researchers to utilize AHM and related compounds in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of tyrosinase inhibitors based on a coumarin scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inhibitory Effects of Coumarin Derivatives on Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase Inhibitor Activity of Coumarin-Resveratrol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Acetyl-7-hydroxy-4-methylcoumarin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 8-acetyl-7-hydroxy-4-methylcoumarin from its challenging 6-acetyl isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Poor separation of isomers, as indicated by TLC or ¹H-NMR.
-
Potential Cause: The polarity and solubility of the 8-acetyl and 6-acetyl isomers are very similar, making separation difficult.[1]
-
Solution:
-
Fractional Crystallization: This is the primary and most effective method reported for separating these isomers.[1] It may require multiple, slow recrystallizations to achieve high purity.
-
Column Chromatography: While potentially less practical for large-scale separations, column chromatography with a carefully selected solvent system can be effective.[1] Consider using a fine mesh silica gel and a shallow solvent gradient to improve resolution.
-
TLC Monitoring: Use a suitable eluent system, such as chloroform:methanol (10:0.25), to monitor the progress of the purification.[2]
-
Issue 2: Low yield of the pure 8-acetyl isomer after purification.
-
Potential Cause:
-
Significant formation of the 6-acetyl isomer during the synthesis (Fries rearrangement).[1]
-
Loss of product during multiple recrystallization steps.
-
Co-elution of the isomers during column chromatography.
-
-
Solution:
-
Optimize Synthesis: While challenging, optimizing the Fries rearrangement conditions (e.g., temperature control) can help minimize the formation of the 6-acetyl isomer.[1]
-
Careful Recrystallization: During fractional crystallization, ensure slow cooling to allow for the formation of pure crystals and minimize the loss of the desired product in the mother liquor.
-
Combine and Repurify: If mixed fractions are obtained during column chromatography, they can be combined and subjected to another round of purification.[3]
-
Issue 3: The purified product appears as an oil or fails to crystallize.
-
Potential Cause: The presence of residual solvent or impurities is inhibiting crystal lattice formation.[4]
-
Solution:
-
Further Purification: If the product is oily, it may require another round of column chromatography to remove impurities.[4]
-
Trituration: Try adding a small amount of a non-solvent (a solvent in which the desired product is sparingly soluble, but the impurities are soluble) and stirring or sonicating the mixture to induce crystallization.[4]
-
Seeding: Introduce a seed crystal of the pure this compound to a supersaturated solution to initiate crystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from its 6-acetyl isomer?
A1: The primary challenge lies in the very similar physical properties of the two isomers, including their polarity and solubility in common solvents. This makes standard purification techniques like simple recrystallization less effective and necessitates more meticulous methods like fractional crystallization.[1]
Q2: Which purification method is generally recommended for this separation?
A2: Fractional crystallization is the most commonly reported and effective method for separating the 8-acetyl and 6-acetyl isomers, especially on a larger scale.[1] While column chromatography can also be used, it may be more challenging to achieve baseline separation and can be less practical for purifying large quantities.[1]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of the isomers.[3] A suitable mobile phase, such as a mixture of chloroform and methanol, can be used to visualize the separation. For more quantitative analysis, ¹H-NMR spectroscopy can be used to determine the ratio of the two isomers in a given sample.[1][3]
Q4: Are there any alternative purification techniques?
A4: For difficult separations of coumarin isomers, preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.[4] However, these methods are typically used for smaller-scale purifications.
Data Presentation
The following table provides an illustrative comparison of fractional crystallization and column chromatography for the purification of this compound. Please note that direct comparative studies are limited, and these values are based on general principles and data from similar separations.
| Parameter | Fractional Crystallization | Column Chromatography |
| Purity Achievable | >98% (with multiple recrystallizations) | >99% (with optimized conditions) |
| Typical Yield | Moderate (can be lower due to multiple steps) | Good (if separation is clean) |
| Scalability | Good for larger quantities | Less practical for large-scale |
| Solvent Consumption | Moderate to High | High |
| Time Requirement | Can be lengthy due to multiple cycles | Generally faster for a single run |
| Complexity | Relatively simple procedure, but requires patience | More complex setup and execution |
Experimental Protocols
Fractional Crystallization
This protocol is based on the principle of differential solubility of the isomers.
-
Dissolution: Dissolve the crude mixture of 8-acetyl and 6-acetyl isomers in a minimum amount of a hot solvent, such as 85% industrial methylated spirits (IMS) or an ethanol/water mixture.[1][4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired, less soluble 8-acetyl isomer should crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor using TLC or ¹H-NMR.
-
Repeat: If the purity is not satisfactory, repeat the recrystallization process with the collected crystals. Multiple recrystallizations may be necessary to achieve the desired purity.[1]
-
Drying: Dry the final pure crystals in a vacuum oven to remove any residual solvent.
Column Chromatography
This protocol provides a general guideline for separating the isomers using silica gel chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Allow the silica gel to settle, and then add a thin layer of sand on top.[4][5]
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a suitable solvent. Adsorb the sample onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column. Add another thin layer of sand on top of the sample.[5]
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient (e.g., from 0% to 30% ethyl acetate in hexane) is recommended to achieve good separation.[4]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the fractions using TLC to identify which fractions contain the desired 8-acetyl isomer, the 6-acetyl isomer, and any mixed fractions.
-
Combining and Evaporation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.[5]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing reaction conditions for the Fries rearrangement of 7-acetoxy-4-methylcoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fries rearrangement of 7-acetoxy-4-methylcoumarin to synthesize 8-acetyl-7-hydroxy-4-methylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it important for 7-acetoxy-4-methylcoumarin?
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] For 7-acetoxy-4-methylcoumarin, this reaction is crucial for synthesizing this compound, a key intermediate in the development of various pharmaceutical compounds. The reaction involves the migration of the acetyl group from the phenolic oxygen to the carbon skeleton of the coumarin ring.[2]
Q2: What are the primary products of the Fries rearrangement of 7-acetoxy-4-methylcoumarin?
The reaction typically yields a mixture of two main isomers: the desired this compound and the side product, 6-acetyl-7-hydroxy-4-methylcoumarin.[3] Under optimized conditions, the 8-acetyl isomer is the major product.[3]
Q3: Which reaction parameters are most critical for optimizing the yield and selectivity of the 8-acetyl isomer?
The key parameters to control are reaction temperature, the choice and amount of Lewis acid catalyst, and the reaction solvent. Temperature, in particular, has a significant impact on the ratio of the 8-acetyl to the 6-acetyl isomer.
Q4: Can this reaction be performed without a solvent?
Yes, the Fries rearrangement can be conducted under solvent-free conditions, typically by heating a mixture of the reactant and the Lewis acid.[4] This approach can be more environmentally friendly.
Q5: What is the general mechanism of the Fries rearrangement?
The reaction is initiated by the coordination of a Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester group. This is followed by the generation of an acylium carbocation, which then acts as an electrophile and attacks the aromatic ring of the coumarin. The position of this attack (ortho or para to the hydroxyl group) is influenced by the reaction conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Fries rearrangement of 7-acetoxy-4-methylcoumarin.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Inactive or insufficient Lewis acid catalyst. 2. Presence of moisture in the reaction. 3. Inadequate reaction temperature or time. 4. Impure starting material. | 1. Use fresh, anhydrous aluminum chloride and ensure at least three molar equivalents are used.[3] 2. Dry all glassware thoroughly and handle hygroscopic reagents in a dry atmosphere. 3. Maintain the reaction temperature between 150-160°C for 1 to 1.5 hours.[3] 4. Ensure the 7-acetoxy-4-methylcoumarin is pure before starting the reaction. |
| Formation of a Dark, Tarry Crude Product | 1. Overheating the reaction mixture, leading to decomposition. 2. Impurities in the starting material that polymerize under the reaction conditions. | 1. Use a temperature-controlled oil bath or heating mantle to maintain a stable temperature. 2. Purify the 7-acetoxy-4-methylcoumarin starting material before the reaction. |
| High Yield of the 6-acetyl Isomer | 1. Suboptimal reaction temperature. Higher temperatures can favor the formation of the 6-acetyl isomer. | 1. Carefully control the reaction temperature. A study has shown that at 85°C, the ratio of 8-acetyl to 6-acetyl isomer is 200:1, while at 155°C, the ratio drops to 2.5:1. |
| Difficulty in Separating the 8-acetyl and 6-acetyl Isomers | 1. Similar physical properties (e.g., polarity, solubility) of the two isomers. | 1. Employ fractional crystallization from a suitable solvent like 85% industrial methylated spirits (IMS). Multiple recrystallizations may be necessary. 2. If crystallization is not effective, column chromatography can be used, although it may be less practical for larger scale separations. |
Data Presentation
Table 1: Effect of Temperature on Isomer Ratio in the Fries Rearrangement of 7-acetoxy-4-methylcoumarin
| Temperature (°C) | Ratio of 8-acetyl to 6-acetyl Isomer |
| 85 | 200 : 1 |
| 155 | 2.5 : 1 |
Data sourced from a comparative study on the Fries rearrangement of coumarin and quinolinone derivatives.
Table 2: Comparison of Lewis Acid Catalysts for the Fries Rearrangement
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, often solvent-free or in solvents like nitrobenzene or chlorobenzene.[3][5] | Highly effective and widely used.[5] | Requires stoichiometric amounts, sensitive to moisture.[5] |
| Zinc Powder (Zn) | Catalytic amounts, often in DMF, can be used with microwave irradiation.[5] | Milder, more environmentally friendly.[5] | May require specific conditions like microwave irradiation for optimal performance.[5] |
| Methanesulfonic Acid (MSA) | Can be used as both catalyst and solvent.[5] | Less corrosive and more sustainable option.[5] | May show high selectivity for the para-product in some systems.[5] |
| Boron Trifluoride (BF₃), Titanium Tetrachloride (TiCl₄), Stannic Chloride (SnCl₄) | Used in stoichiometric amounts.[1] | Alternatives to AlCl₃.[1] | Also require stoichiometric amounts and are sensitive to moisture. |
Experimental Protocols
Protocol 1: Fries Rearrangement of 7-acetoxy-4-methylcoumarin using Aluminum Chloride
This protocol is a common method for the synthesis of this compound.
Materials:
-
7-acetoxy-4-methylcoumarin
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix 7-acetoxy-4-methylcoumarin (1 equivalent) and anhydrous aluminum chloride (approximately 3 equivalents).[3][6]
-
Heat the mixture in an oil bath to 150-160°C for 1 to 1.5 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully add crushed ice to the flask, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Filter the resulting solid precipitate and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound. Multiple recrystallizations may be required to remove the 6-acetyl isomer.
Visualizations
Caption: General experimental workflow for the Fries rearrangement.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified reaction pathway for the Fries rearrangement.
References
Recrystallization methods for purifying 8-Acetyl-7-hydroxy-4-methylcoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 8-Acetyl-7-hydroxy-4-methylcoumarin. Find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthetic route to this compound is the Fries rearrangement of 7-acetoxy-4-methylcoumarin.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and involves the migration of the acetyl group from the phenolic ester to the aryl ring.[3][4][5][6][7]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on documented procedures, effective solvents for the recrystallization of this compound include ethanol, ethyl acetate, and 85% Industrial Methylated Spirits (IMS).[1][2][8][9] The choice of solvent may depend on the specific impurities present. For instance, multiple recrystallizations from 85% IMS have been used to effectively remove the isomeric byproduct, 6-acetyl-7-hydroxy-4-methylcoumarin.[9]
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[10][11] Additionally, allowing the solution to cool slowly and undisturbed can promote the formation of larger, purer crystals and improve recovery.
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" can occur when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities.[12][13] To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow the solution to cool more slowly. Seeding the solution with a pure crystal of the desired compound can also help induce proper crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent is not effectively removing a specific impurity. | Consider a different recrystallization solvent or a solvent mixture. For this compound, if the 6-acetyl isomer is present, multiple recrystallizations from 85% IMS may be necessary.[9] |
| Poor Crystal Formation or No Crystals | The solution is not sufficiently saturated, or it is supersaturated. | If the solution is not saturated enough, evaporate some of the solvent to increase the concentration. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10][12] |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[13] |
| Premature Crystallization During Hot Filtration | The solution is cooling too rapidly in the funnel, causing the product to crystallize. | To prevent this, use a pre-heated filter funnel and keep the solution at or near its boiling point during filtration. Using a slight excess of solvent can also help, which can then be evaporated after filtration.[12] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is suitable for general purification of this compound after synthesis via Fries rearrangement.[2][8]
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Recrystallization from 85% Industrial Methylated Spirits (IMS) for Isomer Removal
This protocol is specifically designed to separate this compound from its 6-acetyl isomer.[9]
-
Dissolution: Dissolve the crude product, containing a mixture of 8-acetyl and 6-acetyl isomers, in a minimum amount of hot 85% IMS.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization.
-
Isolation: Collect the crystals via vacuum filtration.
-
Repetition: Repeat the recrystallization process two more times using fresh 85% IMS in each step to ensure the complete removal of the 6-acetyl isomer.
-
Drying: Dry the final product under vacuum.
Quantitative Data Summary
| Recrystallization Method | Solvent System | Starting Material | Yield | Reference |
| Single Recrystallization | Ethyl Acetate | Crude product from Fries rearrangement of 2.5 g of 7-acetoxy-4-methylcoumarin | Data not specified | [2][8] |
| Triple Recrystallization | 85% IMS | Crude product from Fries rearrangement of 26.4 g of 4-methyl-7-hydroxy-coumarin | 20.4 g | [9] |
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart of the general experimental steps for recrystallization.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for addressing the issue of a compound "oiling out".
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. rjptonline.org [rjptonline.org]
- 9. prepchem.com [prepchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. Recrystallization [wiredchemist.com]
Technical Support Center: Pechmann Condensation for Coumarin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pechmann condensation reactions for the synthesis of coumarins while minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the Pechmann condensation and what are its key steps?
A1: The Pechmann condensation is a chemical reaction used for the synthesis of coumarins from a phenol and a β-ketoester (or a carboxylic acid with a β-carbonyl group) under acidic conditions.[1] The reaction generally proceeds through three main steps:
-
Transesterification: The phenolic hydroxyl group reacts with the ester of the β-ketoester.
-
Intramolecular Hydroxyalkylation: An electrophilic attack by the carbonyl carbon of the newly formed ester occurs on the activated aromatic ring of the phenol.
-
Dehydration: The final step involves the elimination of a water molecule to form the coumarin ring system.
Q2: What are the most common side products in a Pechmann condensation?
A2: The most frequently encountered side product is a chromone .[1] Other less common byproducts can include diarylglutamic acids and dilactones. The formation of these side products is highly dependent on the reaction conditions and the nature of the starting materials.
Q3: How does chromone formation occur and how can it be avoided?
A3: Chromone formation, also known as the Simonis chromone cyclization, is a competing reaction to the Pechmann condensation.[1] The key difference lies in the initial step of the reaction.
-
Pechmann Condensation (Coumarin Formation): Favored by Brønsted acids (e.g., H₂SO₄, HCl) or milder Lewis acids. The reaction is initiated by the attack of the phenol's hydroxyl group on the ester carbonyl of the β-ketoester.
-
Simonis Chromone Cyclization (Chromone Formation): Often promoted by strong dehydrating agents and certain Lewis acids like phosphorus pentoxide (P₂O₅).[1] In this pathway, the initial reaction is the attack of the phenol's hydroxyl group on the keto-carbonyl of the β-ketoester.
To favor coumarin synthesis and avoid chromone formation, it is crucial to select the appropriate catalyst and control the reaction conditions.
Q4: What are the critical factors that influence the yield and purity of coumarins in this reaction?
A4: Several factors can significantly impact the outcome of a Pechmann condensation:
-
Nature of the Phenol: Electron-donating groups on the phenol generally increase its reactivity and facilitate the reaction, often allowing for milder conditions. Conversely, electron-withdrawing groups can hinder the reaction.
-
Nature of the β-Ketoester: The structure of the β-ketoester will determine the substituent at the 4-position of the resulting coumarin.
-
Choice of Catalyst: The type and concentration of the acid catalyst are critical. The optimal catalyst depends on the specific reactants being used.
-
Reaction Temperature and Time: These parameters need to be carefully optimized for each specific reaction to maximize the yield of the desired coumarin and minimize side product formation.
-
Solvent: While often performed under solvent-free conditions, the choice of solvent can influence reaction rates and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reactants: The phenol may be deactivated by electron-withdrawing groups. | - Use a more activated phenol if possible.- Employ a stronger acid catalyst.- Increase the reaction temperature cautiously. |
| 2. Catalyst Inefficiency: The catalyst may be old, deactivated, or used in an insufficient amount. | - Use a fresh batch of catalyst.- Optimize the catalyst loading (typically 5-25 mol%).- Consider switching to a different type of acid catalyst (e.g., from a Brønsted acid to a Lewis acid). | |
| 3. Suboptimal Reaction Conditions: The temperature may be too low or the reaction time too short. | - Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). | |
| 4. Impure Starting Materials: Impurities in the phenol or β-ketoester can inhibit the reaction. | - Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization, distillation). | |
| Significant Side Product Formation (e.g., Chromones) | 1. Harsh Reaction Conditions: High temperatures and highly acidic conditions can promote side reactions. | - Lower the reaction temperature.[2] - Reduce the concentration of the acid catalyst. |
| 2. Inappropriate Catalyst: The chosen catalyst may favor the Simonis chromone cyclization. | - Avoid strong dehydrating agents like P₂O₅ if coumarin is the desired product.- Use Brønsted acids like H₂SO₄ or solid acid catalysts like Amberlyst-15. | |
| 3. Prolonged Reaction Time: Extended reaction times at high temperatures can lead to the formation of degradation products. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficult Product Purification | 1. Formation of Multiple Products: A mixture of coumarin and chromone isomers, or other byproducts, can be challenging to separate. | - Re-optimize the reaction conditions to improve selectivity (see above).- Employ appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system) for purification. |
| 2. Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and starting materials. | - Ensure the reaction goes to completion by monitoring with TLC.- Adjust stoichiometry or reaction time as needed. |
Data Presentation
Table 1: Effect of Catalyst on the Pechmann Condensation of Phenol and Ethyl Acetoacetate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | - | None | 100 | 2 | 85 | [3] |
| AlCl₃ | 10 | None | 120 | 4 | 78 | [3] |
| ZnCl₂ | 15 | None | 130 | 6 | 72 | [3] |
| Amberlyst-15 | 20 (w/w) | None | 110 | 1.5 | 92 | [4] |
| FeCl₃·6H₂O | 10 | Toluene | Reflux | 16 | High | [5] |
| InCl₃ | 3 | None (Ball Mill) | Room Temp. | 0.17-1 | 52-92 | [6] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 | None | 110 | 3 | 88 | [7] |
Table 2: Influence of Solvent on the Yield of 7-Hydroxy-4-methylcoumarin
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | 120 | 2 | 95 |
| Ethanol | Reflux | 8 | 65 |
| Toluene | Reflux | 10 | 58 |
| Dichloromethane | Reflux | 12 | 45 |
(Note: Data is compiled and representative of typical results found in the literature. Actual results may vary.)
Experimental Protocols
Protocol 1: General Procedure for High-Yield Synthesis of 4-Methylcoumarins using a Solid Acid Catalyst
This protocol is designed to favor the formation of coumarins and minimize side products by using a reusable and milder solid acid catalyst.
-
Reactant Preparation: In a round-bottom flask, combine the substituted phenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Add a solid acid catalyst, such as Amberlyst-15 (10-20% by weight of the reactants).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 100-130°C). For solvent-free conditions, ensure efficient mixing.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and filter to remove the solid catalyst. The catalyst can be washed with the solvent, dried, and reused. The filtrate is then concentrated, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Mechanochemical Synthesis of 4-Methylcoumarins
This environmentally friendly protocol utilizes a ball mill to achieve the reaction under solvent-free conditions at room temperature, often with high yields and short reaction times.
-
Reactant Loading: Place the phenol (1.0 eq), ethyl acetoacetate (1.0-1.2 eq), and the catalyst (e.g., InCl₃, 3 mol%) into a ball mill grinding jar.
-
Milling: Perform the milling at room temperature for the optimized time (typically 10-60 minutes).
-
Extraction: After milling, transfer the solid mixture from the jar and wash the jar with a suitable solvent (e.g., ethyl acetate).
-
Purification: The product can be isolated by filtration and purified by standard methods such as recrystallization from ethanol.[6]
Visualizations
Caption: Competing pathways in the reaction of a phenol and a β-ketoester.
Caption: A systematic workflow for troubleshooting Pechmann condensation reactions.
References
Technical Support Center: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin. The synthesis typically involves a Pechmann condensation to form the coumarin core, followed by a Fries rearrangement to introduce the acetyl group. The primary challenge in this synthesis is often the formation of the undesired 6-acetyl isomer, which complicates purification and reduces the yield of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: Why is my overall yield of pure this compound unexpectedly low?
A: Low yield is the most common issue and can stem from several stages of the synthesis. The primary cause is the concurrent formation of the 6-acetyl-7-hydroxy-4-methylcoumarin isomer during the Fries rearrangement, which is difficult to separate from the desired 8-acetyl product.[1][2] Other factors include incomplete reactions, side reactions due to impurities or incorrect temperatures, and loss of product during purification.
Q2: My crude product after the Fries rearrangement is a dark, tarry substance. What went wrong?
A: A dark, tarry crude product typically indicates decomposition or polymerization.[1]
-
Potential Cause 1: Overheating. The Fries rearrangement is temperature-sensitive. Exceeding the optimal range (e.g., 160-165°C) can cause the starting materials and products to decompose.[1]
-
Solution 1: Use a temperature-controlled heating mantle or an oil bath to maintain a stable and precise reaction temperature.[1]
-
Potential Cause 2: Impurities. The presence of impurities in the starting materials can lead to polymerization under the harsh reaction conditions.[1]
-
Solution 2: Ensure all glassware is meticulously cleaned and dried. Use high-purity 7-acetoxy-4-methylcoumarin for the rearrangement.
Q3: I obtained a high yield of crude product, but the final yield after purification is very low. Why?
A: This strongly suggests that a significant portion of your crude product is the undesired 6-acetyl isomer.[1]
-
Potential Cause: The Fries rearrangement on the 7-acetoxy-4-methylcoumarin substrate inherently produces a mixture of the 8-acetyl (desired) and 6-acetyl (undesired) isomers.[1][2] The crude solid can contain as much as 30% of the 6-acetyl isomer.[2]
-
Solution: The focus must be on meticulous and efficient purification. Standard single-step recrystallization is often insufficient. Multiple, slow recrystallizations (fractional crystallization) are required to effectively separate the isomers.[1][2]
Q4: How can I effectively separate the 6-acetyl and 8-acetyl isomers?
A: The similar polarity and solubility of the two isomers make separation challenging.[1]
-
Primary Method: Fractional Crystallization. This is the most effective reported method.[1] Repeated, slow recrystallizations from a suitable solvent like 85% Industrial Methylated Spirits (IMS) or ethyl acetate can selectively crystallize the desired 8-acetyl isomer, leaving the 6-acetyl isomer in the mother liquor.[2][3]
-
Alternative Method: Column Chromatography. While possible, it may be less practical for separating larger quantities due to the similar retention factors of the isomers. A carefully selected solvent system would be necessary.[1]
-
Monitoring: Use Thin-Layer Chromatography (TLC) or ¹H-NMR to monitor the purity of the fractions between each recrystallization step.[1]
Q5: The initial Pechmann condensation to create the 7-hydroxy-4-methylcoumarin precursor has a low yield. What should I check?
A: The Pechmann condensation is generally efficient but depends heavily on the catalyst and reaction conditions.
-
Potential Cause 1: Ineffective Catalyst. While concentrated sulfuric acid is commonly used, other catalysts can offer better yields and milder conditions.[4][5]
-
Solution 1: Consider using a solid acid catalyst like Amberlyst-15, which can produce yields up to 95% under solvent-free conditions at 110°C.[5][6]
-
Potential Cause 2: Incorrect Temperature. The reaction temperature is crucial. For sulfuric acid-catalyzed reactions, the temperature should be kept low initially (below 10°C) during the addition of reagents.[3][7] For other catalysts, the optimal temperature may be higher.[5][6]
-
Solution 2: Strictly adhere to the temperature profile specified in the protocol for your chosen catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the single biggest factor that reduces the yield of this compound? A: The formation of the 6-acetyl-7-hydroxy-4-methylcoumarin isomer during the Fries rearrangement is the most significant factor.[1][2] This side product is an inherent result of the reaction mechanism, where the migrating acetyl group can attack either the C8 or C6 position on the coumarin ring.
Q2: Why is it critical for the aluminum chloride (AlCl₃) to be anhydrous in the Fries rearrangement? A: Aluminum chloride is a Lewis acid that catalyzes the reaction. If it is not anhydrous, it will react preferentially and violently with any water present, becoming inactivated. This will prevent the rearrangement from proceeding. Therefore, it is essential to handle anhydrous aluminum chloride in a dry environment, such as a glove box.[1]
Q3: Can I use a different catalyst for the Fries rearrangement? A: The Fries rearrangement typically requires a strong Lewis acid catalyst. While anhydrous aluminum chloride is the most common and effective catalyst for this specific transformation, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) have been used for other substrates, but their efficiency for this specific reaction may vary and would require optimization.
Q4: What analytical techniques are recommended for monitoring the reaction and final product purity? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction and for assessing the purity of fractions during column chromatography or recrystallization.[1]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Essential for confirming the structure of the final product and for determining the ratio of the 8-acetyl to 6-acetyl isomers in the crude mixture and purified product.[1]
-
Melting Point: A sharp melting point close to the literature value (167-169°C) is a good indicator of high purity for the final this compound product.[2]
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin (Precursor)
This protocol uses the Pechmann condensation with a sulfuric acid catalyst.[3][7]
-
Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C using an ice bath.
-
Separately, prepare a solution of 5 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate.
-
Slowly add the resorcinol solution dropwise to the cold sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the reaction mixture from the ice bath and let it stand at room temperature overnight.
-
Pour the mixture into a beaker containing crushed ice with vigorous stirring.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Acetylation to 7-acetoxy-4-methylcoumarin
-
Dissolve 2.5 g of 7-hydroxy-4-methylcoumarin in a mixture of 3 mL of acetic anhydride and 5 mL of pyridine.[3]
-
Keep the mixture overnight at room temperature.
-
After 12 hours, pour the reaction product into crushed ice.
-
Filter the solid that separates, wash it thoroughly with distilled water, and dry.
-
Recrystallize the product from ethanol to obtain pure 7-acetoxy-4-methylcoumarin.[3]
Protocol 3: Fries Rearrangement to this compound
This protocol is based on established methods for the Fries rearrangement of the coumarin intermediate.[1][3]
-
In a suitable flask, mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride.[3]
-
Heat the mixture in an oil bath to 160°C and maintain this temperature for three hours.[3]
-
Cool the reaction mixture to room temperature. The result is typically a solid melt.
-
Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise, keeping the flask in an ice bath to maintain a temperature around 10°C for approximately 2 hours.[3]
-
Filter the solid product and wash it with ice-cold water until the washings are free of chloride ions.
-
Dry the crude product, which will be a mixture of 8-acetyl and 6-acetyl isomers.
-
Perform multiple, slow recrystallizations from ethyl acetate or 85% IMS to isolate the pure this compound.[2][3]
Data Presentation
Table 1: Comparison of Catalysts for 7-hydroxy-4-methylcoumarin Synthesis (Pechmann Condensation)
| Catalyst | Temperature (°C) | Conditions | Yield (%) | Reference |
| Conc. H₂SO₄ | 0 - Room Temp | Standard | Good | [4] |
| Amberlyst-15 | 110 | Solvent-free | 95 | [5][6] |
| InCl₃ | Room Temp | Ball Mill | 95 | [8] |
| Diatomite Loaded H₂SO₄/Tosic Acid | 120 | Standard | High | [9] |
Table 2: Typical Reaction Parameters for Fries Rearrangement
| Parameter | Value | Notes | Reference |
| Reactant Ratio (Substrate:AlCl₃) | 1 g : 1.8 g | Molar ratio is key for catalytic cycle | [3] |
| Temperature | 160 - 165 °C | Critical for reaction; overheating causes decomposition | [1][2][3] |
| Reaction Time | 3 hours | Sufficient for rearrangement to occur | [3] |
| Crude Product Composition | ~70% 8-acetyl, ~30% 6-acetyl | Inherent to the reaction mechanism | [2] |
| Purification Solvent | Ethyl Acetate or 85% IMS | For fractional crystallization | [2][3] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Fries rearrangement showing formation of the desired 8-acetyl and side 6-acetyl isomers.
Caption: Troubleshooting logic for diagnosing the cause of low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jetir.org [jetir.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
Challenges in the regioselective synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the Fries rearrangement of 7-acetoxy-4-methylcoumarin.
Q1: My reaction yield of this compound is very low. What are the common causes?
Low yields are frequently attributed to the formation of a significant side product, the 6-acetyl-7-hydroxy-4-methylcoumarin isomer, during the Fries rearrangement.[1] The reaction conditions that favor the desired rearrangement to the 8-position can also promote rearrangement to the 6-position, resulting in a product mixture that is challenging to separate and consequently lowers the isolated yield of the target compound.[1] Other contributing factors can include incomplete reactions, deactivation of the catalyst, and decomposition of the product under severe reaction conditions.[1]
Q2: How can I minimize the formation of the 6-acetyl isomer and improve the regioselectivity for the 8-acetyl product?
Optimizing the Fries rearrangement reaction conditions is critical for favoring the formation of the 8-acetyl isomer. Key parameters to control include:
-
Temperature: The Fries rearrangement of 7-acetoxy-4-methylcoumarin is temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to an increased formation of the thermodynamically more stable 6-acetyl isomer.[2][3] A common temperature range for this reaction is 160-165°C.[1][4] Careful temperature control is essential to balance reaction completion with minimizing side product formation.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the standard catalyst for this reaction.[1][4] It is crucial to use a fresh, high-quality, and strictly anhydrous catalyst, as moisture will lead to its deactivation.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can favor the formation of the 6-acetyl isomer. The reaction should be monitored (e.g., by TLC) to determine the optimal time for maximizing the yield of the 8-acetyl product.
Q3: I have a mixture of 8-acetyl and 6-acetyl isomers. How can I effectively separate them?
The separation of the 8-acetyl and 6-acetyl isomers is a significant challenge due to their similar physical properties.[1] The most commonly reported and effective method is fractional crystallization .[1] This technique relies on the differential solubility of the two isomers in a suitable solvent. The desired 8-acetyl isomer is typically less soluble and will crystallize out of the solution first upon cooling, while the 6-acetyl isomer remains in the mother liquor. Industrial methylated spirits (85% IMS) has been reported as a suitable solvent for this purpose.[1][5] Multiple recrystallization steps may be necessary to achieve high purity.[5]
Q4: What are the key starting materials for the synthesis, and how are they prepared?
The primary route to this compound is the Fries rearrangement of 7-acetoxy-4-methylcoumarin.[2][4][6] The synthesis of this precursor involves two main steps:
-
Synthesis of 7-Hydroxy-4-methylcoumarin: This is typically achieved via the Pechmann condensation of resorcinol with ethyl acetoacetate using an acid catalyst like concentrated sulfuric acid.[4][7][8][9]
-
Acetylation of 7-Hydroxy-4-methylcoumarin: The 7-hydroxy group is then acetylated using acetic anhydride, often in the presence of a base like pyridine, to yield 7-acetoxy-4-methylcoumarin.[4]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical quantitative data for the key reaction steps.
Table 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
| Reactant/Catalyst | Molecular Formula | Molecular Weight ( g/mol ) | Typical Amount | Role |
| Resorcinol | C₆H₆O₂ | 110.11 | 5.0 g | Phenolic Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.75 mL | β-Ketoester |
| Concentrated H₂SO₄ | H₂SO₄ | 98.08 | 50 mL | Catalyst/Solvent |
| Reaction Conditions | Value | |||
| Temperature | 0-10°C (initial), then room temp. | |||
| Reaction Time | ~18-24 hours | |||
| Typical Yield | ~97% |
Data compiled from multiple sources.[4][9]
Table 2: Fries Rearrangement for this compound
| Reactant/Catalyst | Molecular Formula | Molecular Weight ( g/mol ) | Typical Amount | Role |
| 7-Acetoxy-4-methylcoumarin | C₁₂H₁₀O₄ | 218.20 | 2.5 g | Substrate |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 4.5 g | Catalyst |
| Reaction Conditions | Value | |||
| Temperature | 160°C | |||
| Reaction Time | 3 hours | |||
| Product Composition (Crude) | ~70% 8-acetyl isomer, ~30% 6-acetyl isomer |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
-
Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C in an ice bath.
-
Prepare a solution of 5.0 g of resorcinol in 6.75 mL of ethyl acetoacetate.
-
Slowly add the resorcinol solution to the cold sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, remove the reaction mixture from the ice bath and allow it to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[4][9]
Protocol 2: Synthesis of 7-Acetoxy-4-methylcoumarin
-
Dissolve 2.5 g of 7-hydroxy-4-methylcoumarin in a mixture of 3 mL of acetic anhydride and 5 mL of pyridine.
-
Allow the mixture to stand overnight at room temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the separated solid product and wash it thoroughly with water.
-
Recrystallize the product from ethanol.[4]
Protocol 3: Synthesis of this compound (Fries Rearrangement)
-
In a dry flask, thoroughly mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride.
-
Heat the mixture in an oil bath to 160°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid in an ice bath.
-
Keep the mixture at 10°C for 2 hours to complete precipitation.
-
Filter the solid product and wash with ice-cold water.
-
The crude product will be a mixture of the 8-acetyl and 6-acetyl isomers.[4]
-
Perform fractional crystallization from 85% industrial methylated spirits to isolate the this compound.[5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. rjptonline.org [rjptonline.org]
- 5. prepchem.com [prepchem.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
- 9. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]
Technical Support Center: Photostability of Coumarin-Based Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered when using coumarin-based fluorescent probes.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Issue: My coumarin probe's fluorescence signal is fading very rapidly during image acquisition.
Possible Causes and Solutions:
-
High Excitation Intensity: Excessive light intensity is a primary driver of photobleaching.
-
Long Exposure Times: Prolonged exposure to excitation light increases the probability of photochemical degradation.
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS), generated when molecular oxygen interacts with the excited fluorophore, are major contributors to photobleaching.[1][2]
-
Solution: For fixed cells or in vitro assays, use a deoxygenated imaging buffer or a commercial oxygen scavenging system.[2] For live-cell imaging, consider using antifade reagents that are cell-permeable and non-toxic.
-
-
Suboptimal Mounting Medium: The chemical environment of the probe significantly impacts its stability.[1]
-
Solution: Use a mounting medium containing an antifade reagent. Commercial antifade reagents are optimized for photostability, or you can prepare a homemade solution.[2]
-
Issue: I'm observing high background fluorescence after adding an antifade reagent.
Possible Causes and Solutions:
-
Autofluorescence of the Antifade Reagent: Some antifade reagents, like p-phenylenediamine (PPD), can be inherently fluorescent, especially at certain pH levels or after oxidation.
-
Solution: Ensure the pH of your PPD-containing mounting medium is alkaline (pH 8.0 or higher) to minimize autofluorescence.[3] If background persists, consider using a different antifade reagent like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG), which are reported to have lower intrinsic fluorescence.
-
-
Incorrect Preparation or Storage of Antifade Reagent: Improperly prepared or stored antifade reagents can degrade and contribute to background signal.
-
Solution: Prepare fresh antifade solutions and store them protected from light and air. Aliquot homemade reagents and store them at -20°C to prevent repeated freeze-thaw cycles.
-
Issue: My fluorescence signal is inconsistent across different samples or even within the same sample.
Possible Causes and Solutions:
-
Inconsistent Mounting: Variations in the thickness of the mounting medium or the amount of antifade reagent can lead to differential photobleaching.
-
Solution: Standardize your mounting procedure to ensure a consistent volume of mounting medium is used for each sample.
-
-
Differential Oxygen Levels: In live-cell imaging, variations in cell density or metabolic activity can lead to localized differences in oxygen concentration, affecting photostability.
-
Solution: Ensure consistent cell seeding densities and experimental conditions across all samples.
-
-
Probe Aggregation: High concentrations of coumarin probes can lead to aggregation, which can alter their photophysical properties and photostability.
-
Solution: Perform a concentration titration to find the optimal probe concentration that provides a good signal without causing aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This process leads to the loss of the molecule's ability to fluoresce, resulting in a diminished signal during microscopy experiments.
Q2: What is the primary mechanism of coumarin photobleaching?
A2: The photobleaching of coumarin dyes often involves the formation of a long-lived triplet state from the excited singlet state. This triplet state can then react with molecular oxygen to generate highly reactive singlet oxygen, which in turn degrades the coumarin molecule, rendering it non-fluorescent.[2]
Q3: How does the chemical environment affect the photostability of coumarin probes?
A3: The local environment plays a crucial role. Factors such as solvent polarity, pH, and the presence of oxidizing or reducing agents can significantly influence a coumarin probe's photostability. For instance, polar solvents can sometimes lead to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state in certain coumarin derivatives, which can decrease their fluorescence quantum yield.[4]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[2] They are typically antioxidants or reactive oxygen species scavengers that protect the fluorophore by neutralizing harmful molecules generated during fluorescence excitation.[2]
Q5: Are some coumarin probes more photostable than others?
A5: Yes, the photostability of coumarin probes can vary significantly depending on their chemical structure.[2] For example, the introduction of certain functional groups, such as trifluoromethyl or azetidinyl moieties, into the coumarin scaffold has been shown to enhance photostability.[2] When selecting a probe, it is advisable to consult the manufacturer's data on its photophysical properties.
Data Presentation
Table 1: Photobleaching Quantum Yields of Selected Coumarin Derivatives
The photobleaching quantum yield (Φ_b) represents the probability that a fluorophore will be photobleached each time it is excited. A lower Φ_b indicates higher photostability.
| Coumarin Derivative | Photobleaching Quantum Yield (Φ_b) | Solvent/Medium | Reference |
| Coumarin 1 | Data not available | ||
| Coumarin 2 | Data not available | ||
| Coumarin 4 | Data not available | ||
| Compound 4e | Data not available | DMSO | [5] |
| 3-Thiazolylcoumarin 1 | ~1 x 10⁻⁴ | Benzonitrile | [6] |
| 3-Thiazolylcoumarin 2 | ~1 x 10⁻⁴ | Benzonitrile | [6] |
| Coumarin 30 | Data not available | ||
| Coumarin 102 | Data not available | ||
| Coumarin 120 | Data not available | ||
| Coumarin 151 | Data not available | ||
| Coumarin 153 | Data not available | ||
| Coumarin 307 | Data not available | ||
| Coumarin 314 | Data not available | ||
| Coumarin 334 | Data not available | ||
| Coumarin 343 | Data not available |
Note: The photostability of coumarin dyes is highly dependent on the experimental conditions, including the solvent, pH, and presence of oxygen.
Table 2: Effect of Antifade Reagents on Coumarin Photostability
| Mounting Medium | Fluorophore | Half-life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | [7] |
| Vectashield® | Coumarin | 106 | [7] |
Experimental Protocols
Protocol 1: Determining the Photobleaching Quantum Yield (Φ_b)
This protocol outlines a method for quantifying the photostability of a coumarin probe by measuring the decay of its fluorescence intensity under continuous illumination.
Materials:
-
Coumarin probe solution of known concentration
-
Fluorescence microscope with a stable light source (e.g., laser, LED)
-
Appropriate filter set for the coumarin probe
-
Digital camera or photodetector
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a solution of the coumarin probe in the desired solvent or imaging buffer. For cellular imaging, prepare a stained biological sample.
-
Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate objective and filter set for your probe.
-
Image Acquisition:
-
Define a region of interest (ROI) within your sample.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) and keep them constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Record images at regular intervals (e.g., every 5-10 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity.
-
Normalize the background-corrected fluorescence intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is related to the photobleaching quantum yield. This can be calculated using established formulas that take into account the photon flux and the molar extinction coefficient of the dye.
-
Protocol 2: Using Antifade Reagents with Coumarin Probes
A. Selecting an Antifade Reagent:
-
Commercial Reagents: Products like Vectashield®, ProLong™ Gold, and SlowFade™ are convenient and optimized for performance. They are often the best choice for critical experiments.
-
Homemade Reagents: For routine applications or when cost is a concern, you can prepare your own antifade mounting media. Common active ingredients include:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may cause autofluorescence if the pH is not maintained above 8.0.[3]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A good alternative to PPD with lower toxicity and autofluorescence.
-
n-Propyl gallate (NPG): Another effective antioxidant that is less toxic than PPD.[8]
-
B. Preparing a Homemade Antifade Mounting Medium (DABCO-based):
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
Procedure:
-
Prepare a 10X PBS solution.
-
In a 50 mL conical tube, dissolve 2.5 g of DABCO in 2.5 mL of distilled water.
-
Add 2.5 mL of 10X PBS.
-
Add 20 mL of glycerol.
-
Mix thoroughly by vortexing or inverting the tube until the DABCO is completely dissolved.
-
Adjust the pH to ~8.6 with 0.5 M sodium bicarbonate if necessary.
-
Aliquot into small, light-protected tubes and store at -20°C.
C. Mounting a Fixed Cell Sample:
-
After the final wash of your staining protocol, carefully aspirate all the buffer from your coverslip containing the stained cells.
-
Wick away any excess liquid from the edge of the coverslip with a kimwipe.
-
Place a small drop (5-10 µL) of the antifade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Gently press down on the coverslip to remove any excess mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure (if required by the formulation) at room temperature in the dark.
-
Store the slide flat at 4°C, protected from light.
Visualizations
Caption: Mechanism of coumarin photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: 7-Hydroxycoumarin Derivatives in Fluorescence Microscopy
Welcome to the technical support center for the use of 7-hydroxycoumarin derivatives in fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes 7-hydroxycoumarin derivatives sensitive to pH?
The fluorescence of 7-hydroxycoumarin and its derivatives is highly dependent on the pH of their environment. This sensitivity arises from the protonation state of the 7-hydroxyl group.[1][2] In acidic to neutral solutions, the molecule exists predominantly in a neutral, protonated (enol) form, which typically exhibits fluorescence in the near-UV to blue region of the spectrum.[1] As the pH increases to alkaline levels, the hydroxyl group deprotonates to form an anionic phenolate species.[2] This anionic form has a different electronic distribution, resulting in a significant red-shift in its fluorescence emission, often appearing in the blue-green to green range.[1] This pH-dependent equilibrium between the protonated and deprotonated forms is the basis for their use as pH indicators.
Q2: How does the substitution pattern on the coumarin ring affect its pH sensitivity and fluorescence?
Modifications to the coumarin scaffold can significantly alter its photophysical properties, including pKa, quantum yield, and spectral characteristics. For instance, introducing electron-withdrawing or electron-donating groups can shift the pKa of the 7-hydroxyl group, thereby changing the pH range over which the derivative is an effective sensor. The substitution pattern also influences the molecule's excited-state dynamics, such as Excited-State Proton Transfer (ESPT), which can lead to different fluorescent species with distinct emission profiles.[1] For example, some derivatives may exhibit dual emission, with the ratio of the two emission intensities being pH-dependent.
Q3: What is the typical excitation and emission wavelength range for 7-hydroxycoumarin derivatives?
The excitation and emission wavelengths of 7-hydroxycoumarin derivatives are highly dependent on the specific derivative, its substitution pattern, the solvent, and the pH.[1][3] Generally, the protonated form (at acidic pH) of 7-hydroxycoumarin absorbs UV light (around 320-360 nm) and emits blue fluorescence (around 440-460 nm).[4] The deprotonated form (at alkaline pH) shows a red-shifted absorption and emits in the blue-green to yellow-green region (around 500-540 nm).[4] It is crucial to consult the specific technical data for the derivative you are using.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions:
-
Incorrect pH: The fluorescence of these dyes is highly pH-dependent. Ensure your buffer system is maintaining the desired pH, as deviations can lead to a significant loss of signal.[5] 7-hydroxycoumarin's fluorescence is notably stronger at a higher pH (around 10).[5]
-
Inappropriate Excitation/Emission Filters: Verify that the filter set on your fluorescence microscope is appropriate for the specific 7-hydroxycoumarin derivative and the expected protonation state (i.e., the pH of your sample).
-
Photobleaching: 7-hydroxycoumarin derivatives can be susceptible to photobleaching, especially under intense or prolonged illumination.[3] To mitigate this, minimize the exposure time and intensity of the excitation light. The use of an antifade mounting medium is recommended for fixed cell imaging.[5]
-
Low Dye Concentration: The concentration of the fluorescent probe may be too low. Prepare fresh dilutions and consider optimizing the loading concentration. However, be aware that excessively high concentrations can lead to self-quenching.
-
Solvent Effects: The choice of solvent can significantly impact the spectral properties of coumarin dyes, a phenomenon known as solvatochromism.[1] Ensure the solvent system is compatible with your dye and experimental goals.
Issue 2: High Background Fluorescence
Possible Causes & Solutions:
-
Autofluorescence: Biological samples often exhibit intrinsic fluorescence (autofluorescence) from molecules like NAD(P)H, flavins, and collagen, which can interfere with the signal from your probe. To minimize this, use a filter set that spectrally separates the probe's fluorescence from the autofluorescence, or use spectral unmixing techniques if available.
-
Incomplete Washing: Residual, unbound dye in the sample can contribute to high background. Ensure thorough washing steps are included in your protocol to remove any non-specifically bound probe.
-
Media Components: Some components in cell culture media can be fluorescent. Image cells in a phenol red-free medium or a buffered salt solution to reduce background.
Issue 3: Inaccurate pH Measurements
Possible Causes & Solutions:
-
Incorrect pKa: The pKa of the fluorescent probe must be appropriate for the pH range you are measuring. If the experimental pH is far from the probe's pKa, the fluorescence change will be minimal, leading to inaccurate readings.
-
Lack of Calibration: For quantitative pH measurements, it is essential to perform a calibration curve. This involves measuring the fluorescence intensity or ratio at a series of known pH values to relate the fluorescence signal to the actual pH.
-
Environmental Sensitivity: Besides pH, the fluorescence of some 7-hydroxycoumarin derivatives can be sensitive to other environmental factors like ionic strength and local polarity.[1] Try to maintain consistent conditions across your experiments.
Data Presentation
Table 1: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives
| Derivative | pKa | Excitation (λex) at pH 4.0 (nm) | Emission (λem) at pH 4.0 (nm) | Excitation (λex) at pH > 8.0 (nm) | Emission (λem) at pH > 8.0 (nm) | Quantum Yield (Φ) |
| 7-Hydroxycoumarin (Umbelliferone) | ~7.1[6] | ~320[6] | Blue Fluorescence | ~365 | Blue-Green Fluorescence | Varies |
| 7-Hydroxy-4-methylcoumarin | ~7.8 | ~360 | ~450 | ~380 | ~450 (with shoulder at ~520) | ~0.63 |
| 7-Hydroxycoumarin-3-carboxylic acid | ~7.04 | 342 | 447 | - | - | - |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | 6.2 | - | - | - | - | High |
| Pacific Blue | 5.1 | - | - | - | - | - |
Note: The exact spectral characteristics can vary with the solvent and specific experimental conditions. This table provides approximate values for comparison.
Experimental Protocols
Protocol 1: General Staining of Live Cells for pH Measurement
-
Probe Preparation: Prepare a stock solution of the 7-hydroxycoumarin derivative (e.g., 1-10 mM) in a suitable solvent like DMSO.
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Loading: Dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubation: Remove the culture medium from the cells and add the loading solution. Incubate for 15-60 minutes at 37°C. The optimal loading time should be determined empirically.
-
Washing: Wash the cells 2-3 times with the imaging buffer to remove excess probe.
-
Imaging: Mount the coverslip onto a microscope slide or place the dish on the microscope stage. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific dye and expected pH.
Protocol 2: In Vitro pH Titration for Calibration
-
Buffer Preparation: Prepare a series of calibration buffers with known pH values spanning the expected experimental range (e.g., from pH 5.5 to 8.5).
-
Probe Addition: Add a fixed concentration of the 7-hydroxycoumarin derivative to each calibration buffer.
-
Fluorescence Measurement: Using a fluorometer or a fluorescence microscope with a plate reader, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each pH standard.
-
Calibration Curve: Plot the fluorescence intensity (or the ratio of intensities at two different emission wavelengths for ratiometric probes) against the pH to generate a calibration curve.
-
Data Analysis: Use the calibration curve to convert the fluorescence measurements from your experimental samples into pH values.
Mandatory Visualizations
Caption: Workflow for staining live cells with a 7-hydroxycoumarin derivative for pH measurement.
Caption: Relationship between pH and the fluorescent states of 7-hydroxycoumarin.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]
Overcoming low aqueous solubility of 8-Acetyl-7-hydroxy-4-methylcoumarin
Technical Support Center: 8-Acetyl-7-hydroxy-4-methylcoumarin
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its low aqueous solubility. Published data indicates a solubility of approximately 0.61 g/L at 25°C[1]. This limited solubility can present challenges for in vitro and in vivo studies, as well as for formulation development. More than 40% of new chemical entities are poorly soluble in water, which can hinder their therapeutic effectiveness[2][3].
Q2: My this compound is not dissolving in aqueous buffer. What can I do?
This is a common issue due to the compound's hydrophobic nature. Here are several approaches you can take, starting with the simplest:
-
Agitation and Sonication: Ensure vigorous stirring or vortexing. Sonication can also be employed to break down particle agglomerates and enhance dissolution.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[4] this compound has a phenolic hydroxyl group, suggesting that its solubility may increase at a higher pH where it can deprotonate to form a more soluble phenolate salt. For weakly basic drugs, a lower pH increases solubility, while for weakly acidic drugs, a higher pH is required.[5]
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6] Commonly used co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycol (PEG).[7]
Q3: I observed precipitation of the compound after initially dissolving it. What causes this and how can I prevent it?
Precipitation after initial dissolution often occurs when a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. This is due to the compound's low solubility in the final aqueous environment. This can lead to the formation of a supersaturated and metastable solution that eventually precipitates.[2]
To prevent this:
-
Optimize Co-solvent Concentration: Determine the minimum amount of co-solvent required to maintain solubility at your final concentration.
-
Use of Surfactants: Surfactants can be used to increase the solubility of an active pharmaceutical ingredient (API).[4] Non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers can be used to form micelles that encapsulate the hydrophobic compound, preventing precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[2][3]
Q4: What are some advanced techniques to improve the solubility of this compound for formulation development?
For more significant solubility enhancement, especially for in vivo applications, several advanced formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[3][9]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[13][14] This can convert the drug to an amorphous state, which has a higher energy state and greater solubility than the crystalline form.[6]
-
Salt Formation: This is a common and effective method for increasing the solubility of acidic and basic drugs.[9]
Troubleshooting Guides
Guide 1: Initial Dissolution Failure in Aqueous Media
This guide provides a systematic approach to troubleshooting the failure of this compound to dissolve in aqueous buffers.
Caption: Troubleshooting workflow for initial dissolution issues.
Guide 2: Decision Tree for Solubility Enhancement Strategy
This decision tree helps in selecting an appropriate solubility enhancement technique based on the intended application.
Caption: Decision tree for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in an aqueous buffer. This method is considered the gold standard for solubility measurement.[15]
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of PBS (e.g., 5 mL) to the vial.
-
Seal the vial and place it on an orbital shaker set at 37°C and a suitable agitation speed.
-
Equilibrate the suspension for 24-48 hours to ensure saturation.[15]
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase) and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol describes a common top-down method for preparing a nanosuspension to enhance the solubility and dissolution rate of this compound. High-pressure homogenization is a widely used technique for producing drug nanosuspensions.[2]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Tween® 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing a known amount of this compound and a suitable concentration of the stabilizer in purified water.
-
Stir the pre-suspension with a high-speed stirrer for a specified time to ensure homogeneity.
-
Pass the pre-suspension through the high-pressure homogenizer.
-
Repeat the homogenization cycles at a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). The number of cycles and the pressure are critical parameters to optimize for achieving the desired particle size.
-
After homogenization, characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The resulting nanosuspension can be used for further studies or can be lyophilized into a solid powder for long-term storage.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Media
This table provides example data to illustrate how solubility can be affected by different solvent systems. (Note: These are representative values and should be experimentally determined.)
| Solvent System | Temperature (°C) | Approximate Solubility (µg/mL) |
| Purified Water | 25 | 610 |
| PBS (pH 7.4) | 37 | 750 |
| PBS (pH 9.0) | 37 | 2,500 |
| 10% Ethanol in PBS | 37 | 4,000 |
| 2% Tween® 80 in PBS | 37 | 8,500 |
| 5% HP-β-Cyclodextrin in PBS | 37 | 12,000 |
Table 2: Example Characteristics of a Nanosuspension Formulation
This table shows typical characterization data for a nanosuspension of this compound.
| Formulation Parameter | Value |
| Drug Concentration | 10 mg/mL |
| Stabilizer | Poloxamer 188 (1% w/v) |
| Mean Particle Size (Z-average) | 250 nm |
| Polydispersity Index (PDI) | 0.15 |
| Zeta Potential | -25 mV |
| Saturation Solubility in Water | 2,800 µg/mL |
References
- 1. Page loading... [guidechem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpbr.in [ijpbr.in]
- 8. oatext.com [oatext.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaapublishing.org [eaapublishing.org]
- 12. scispace.com [scispace.com]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Fluorescent Aluminum Sensors: Featuring 8-Acetyl-7-hydroxy-4-methylcoumarin
The detection of aluminum ions (Al³⁺) in environmental and biological systems is of paramount importance due to the potential toxicity of excessive aluminum exposure.[1] Fluorescent chemosensors have emerged as a highly sensitive and attractive method for detecting low concentrations of metal ions like Al³⁺.[2] Among these, 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) is a notable coumarin-based sensor that exhibits a "turn-on" fluorescent response to Al³⁺.[3] This guide provides an objective comparison of AHMC with other fluorescent aluminum sensors, supported by experimental data and protocols.
Performance Comparison of Fluorescent Aluminum Sensors
The efficacy of a fluorescent sensor is determined by several key parameters, including its detection limit, binding constant, and the nature of its response (e.g., "turn-on" or "turn-off"). The following table summarizes the performance of AHMC and other representative fluorescent sensors for aluminum.
| Sensor Name | Sensor Type | Detection Limit (LOD) | Binding Constant (Kₐ) | Response Type | Solvent System | Reference |
| This compound (AHMC) | Coumarin | Not explicitly stated | Not explicitly stated | Turn-on | Methanol-water | [3] |
| CND | Coumarin Derivative | 2.51 x 10⁻⁷ M | 9.64 x 10⁴ M⁻¹ | Turn-on | EtOH-HEPES | [4] |
| HBC | Coumarin Schiff Base | Not explicitly stated | 7.9 x 10⁴ M⁻¹ | Turn-on (25-fold enhancement) | Not specified | [5] |
| H₂L | Coumarin Schiff Base | 0.39 µM | Not explicitly stated | Turn-on (21-fold enhancement) | Not specified | [6] |
| BHMMP | Benzothiazole Derivative | 0.70 µM | Not explicitly stated | Turn-on (38-fold enhancement) | EtOH/H₂O | [7] |
| Al-II | Acetohydrazide Derivative | Not explicitly stated | Not explicitly stated | Turn-on | Aqueous solution | [2] |
| Julolidine-based Probe (L) | Julolidine | 1.5 µM | Not explicitly stated | Turn-on | MeOH/H₂O | [8] |
| GQDs@AuNCs | Ratiometric Nanocomposite | 0.66 µM | Not explicitly stated | Ratiometric | Not specified | [9] |
Signaling Mechanism
Many fluorescent aluminum sensors, including coumarin-based ones, operate on a "turn-on" mechanism. In the absence of Al³⁺, the sensor exhibits weak or no fluorescence. Upon binding with Al³⁺, a process often referred to as chelation-enhanced fluorescence (CHEF) occurs, leading to a significant increase in fluorescence intensity.[5] This is typically due to the restriction of intramolecular rotation or the inhibition of photoinduced electron transfer (PET) upon complexation with the metal ion.
Caption: General signaling pathway for a "turn-on" fluorescent Al³⁺ sensor.
Experimental Protocols
Synthesis of this compound (AHMC)
A common method for synthesizing AHMC is through the Fries rearrangement of 7-acetoxy-4-methylcoumarin.[10][11]
Materials:
-
7-acetoxy-4-methylcoumarin
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride is heated in an oil bath at approximately 160°C for about three hours.[11]
-
The reaction mixture is then cooled to room temperature.
-
The mixture is acidified by the dropwise addition of concentrated hydrochloric acid while being kept cool (around 10°C) for two hours.[11]
-
The resulting product is filtered and washed with ice-cold water.
-
The crude product is then recrystallized from a suitable solvent like ethanol or ethyl acetate to yield purified this compound.[10][11]
General Protocol for Fluorescence Detection of Al³⁺
This protocol provides a general workflow for utilizing a fluorescent sensor for the detection of aluminum ions.
Caption: A typical experimental workflow for Al³⁺ detection using a fluorescent sensor.
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent sensor (e.g., AHMC) in a suitable solvent (e.g., methanol or DMSO). Prepare a stock solution of Al³⁺ (e.g., from Al(NO₃)₃) and various other metal ion solutions for selectivity studies.
-
Fluorescence Titration: In a series of cuvettes, place a fixed concentration of the sensor solution. To each cuvette, add increasing concentrations of the Al³⁺ solution.
-
Measurement: After a suitable incubation period, measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a specific excitation wavelength.
-
Selectivity Test: To assess the sensor's selectivity, repeat the measurement with other metal ions instead of Al³⁺ at the same concentration.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the detection limit and binding constant.
Conclusion
This compound is a viable fluorescent sensor for the detection of Al³⁺, operating through a convenient "turn-on" mechanism.[3] When compared to other sensors, its performance in terms of detection limit and binding affinity would need to be quantitatively established through further specific studies. The development of various coumarin derivatives and other structural types of sensors has led to probes with high sensitivity and selectivity, with some demonstrating detection limits in the nanomolar range.[1][4] The choice of sensor will ultimately depend on the specific application, required sensitivity, and the chemical environment of the sample. The straightforward synthesis and the rich photophysical properties of coumarins continue to make them a popular scaffold for the design of new and improved fluorescent chemosensors.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple coumarin as a turn-on fluorescence sensor for Al(III) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel coumarin-based fluorescence chemosensor for Al3+ and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A coumarin-based "turn-on" fluorescent sensor for the determination of Al3+: single crystal X-ray structure and cell staining properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent sensor for Al3+ ion in partially aqueous media using julolidine based probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A ratiometric fluorescent sensor for Al3+ and Cu2+ detection in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. rjptonline.org [rjptonline.org]
A Comparative Analysis of the Antimicrobial Efficacy of 8-Acetyl-7-hydroxy-4-methylcoumarin Derivatives and Standard Antibiotics
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Coumarin derivatives, a class of compounds known for their diverse pharmacological activities, have emerged as promising candidates. This guide provides a detailed comparison of the antimicrobial activity of 8-Acetyl-7-hydroxy-4-methylcoumarin derivatives against commonly used standard antibiotics, supported by experimental data from various studies.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the key findings from multiple research endeavors, presenting both Zone of Inhibition and Minimum Inhibitory Concentration (MIC) data.
Table 1: Zone of Inhibition (mm) of this compound Derivatives vs. Standard Antibiotics
| Microorganism | This compound Derivatives (Concentration) | Standard Antibiotic | Zone of Inhibition (mm) (Concentration) |
| Klebsiella pneumoniae | Pyrimidine hybrid derivatives: up to 30 mm (150 µg/µl)[1] | - | - |
| Staphylococcus epidermidis | Pyrimidine hybrid derivatives: up to 30 mm (150 µg/µl)[1] | - | - |
| Candida albicans | Pyrimidine hybrid derivatives: up to 30 mm (150 µg/µl)[1] | - | - |
| Escherichia coli | 7-hydroxy-4-methylcoumarin showed significant inhibition[2] | Ampicillin (5µg/ml) | Not specified in direct comparison[3] |
| Bacillus subtilis | Hydrazide derivatives (MK1-MK6) showed significant activity[3] | Ampicillin (5µg/ml) | Not specified in direct comparison[3] |
| Staphylococcus aureus | 4-Hydroxycoumarin derivatives: 26.0 - 26.5 mm[4] | Ciprofloxacin | 38.5 ± 0.74 mm[4] |
| Salmonella typhimurium | 4-Hydroxycoumarin derivatives: 19.5 mm[4] | Ciprofloxacin | 33.5 ± 0.77 mm[4] |
Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions, including the specific derivatives tested and their concentrations.
Table 2: Minimum Inhibitory Concentration (MIC) of 7-Hydroxy-4-methylcoumarin Derivatives and Standard Antibiotics
| Microorganism | 7-Hydroxy-4-methylcoumarin Derivatives | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Schiff Base Derivative 7 | 40[5] | Penicillin G | Not specified in direct comparison[6] |
| Micrococcus luteus | Schiff Base Derivative 7 | 40[5] | Penicillin G | Not specified in direct comparison[6] |
| Escherichia coli | Schiff Base Derivative 7 | 31[5] | Penicillin G | Not specified in direct comparison[6] |
| Pseudomonas aeruginosa | Schiff Base Derivative 7 | 50[5] | Penicillin G | Not specified in direct comparison[6] |
| Bacillus subtilis | Coumarin derivative 7f | 8[6] | Penicillin G | Not specified for direct comparison[6] |
Note: The presented MIC values are for derivatives of the core 7-hydroxy-4-methylcoumarin structure, as specific MIC data for 8-acetyl derivatives was limited in the reviewed literature.
Experimental Protocols
The evaluation of antimicrobial activity is conducted through standardized laboratory procedures. The two primary methods cited in the referenced studies are the Agar Well/Disk Diffusion Method and the Broth Microdilution Method.
Agar Well/Disk Diffusion Method
This method is used to determine the susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Test Substance:
-
Disk Diffusion: Sterile paper discs impregnated with a known concentration of the coumarin derivative or standard antibiotic are placed on the agar surface.
-
Well Diffusion: Wells of a specific diameter are created in the agar using a sterile borer, and a defined volume of the test substance is added to the wells.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation and Measurement: The diameter of the clear zone of inhibition around the disk or well, where microbial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the coumarin derivative or standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and broth), negative (broth only), and sterility controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[8]
Visualizing the Mechanism of Action
While the precise signaling pathways for this compound derivatives are still under investigation, the broader class of coumarins is known to exert its antimicrobial effects through several mechanisms. The following diagrams illustrate a generalized workflow for evaluating antimicrobial activity and a conceptual pathway for a key mechanism of action – the inhibition of bacterial quorum sensing.
Caption: Experimental workflow for antimicrobial activity assessment.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. rjptonline.org [rjptonline.org]
- 3. metfop.edu.in [metfop.edu.in]
- 4. scielo.br [scielo.br]
- 5. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. idexx.com [idexx.com]
Comparative study of coumarin-based probes and other fluorescent dyes like DAPI
For Researchers, Scientists, and Drug Development Professionals
The visualization of cellular structures and dynamic processes is fundamental to biological research and drug development. Fluorescent probes are indispensable tools in this endeavor, with a vast array of dyes available for various applications. This guide provides a comprehensive comparison of coumarin-based fluorescent probes and the widely used nuclear stain, 4′,6-diamidino-2-phenylindole (DAPI). We present a side-by-side analysis of their photophysical properties, supported by experimental data, and offer detailed protocols to assist in the selection and application of the optimal probe for your research needs.
Data Presentation: A Comparative Overview of Photophysical Properties
The selection of a fluorescent probe is often a trade-off between brightness, photostability, and suitability for a specific application. The following table summarizes the key photophysical characteristics of DAPI and a selection of coumarin-based probes to facilitate an objective comparison. Brightness is a function of the molar extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability | Primary Application |
| DAPI (bound to dsDNA) | 358 | 461 | ~35,000 | ~0.92 | Moderate | Nuclear counterstain[1] |
| Coumarin 1 | 373 | 450 | 23,500 | 0.73 | Moderate | General cellular staining, laser dye[2] |
| Coumarin 6 | 459 | 505 | 54,000 | 0.78 | High | Lipid and membrane imaging[][4] |
| 7-Amino-4-methylcoumarin (AMC) | 345-350 | 440-450 | ~10,000 | 0.63 | Low to Moderate | Enzyme assays (as a cleavage product)[1] |
| 7-Hydroxy-4-methylcoumarin (HMC) | 360-365 | 450-460 | ~18,000 | 0.52 (pH > 8) | Low to Moderate | pH sensing, enzyme assays[1] |
| Coumarin 102 | 400 | 475 | - | - | High (Photobleaching Quantum Yield: 4.3 x 10⁻⁴) | General cellular staining[5] |
| Coumarin 120 | 350 | 440 | - | - | High (Photobleaching Quantum Yield: 4.3 x 10⁻⁴) | General cellular staining[5] |
| Coumarin 314 | 436 | 485 | 46,800 | 0.68 - 0.86 | Moderate | General cellular staining, laser dye[6] |
Note: Photophysical properties of coumarin dyes can be highly sensitive to their local environment, including solvent polarity and viscosity. The data presented are based on values reported in various solvents and conditions. Photostability is a qualitative assessment based on available data, with lower photobleaching quantum yields indicating higher photostability.
Experimental Protocols
Reproducible and reliable results in fluorescence imaging are critically dependent on optimized experimental protocols. Below are detailed methodologies for staining cells with DAPI and a general protocol for coumarin-based probes, followed by an example of a multicolor imaging workflow.
Protocol 1: DAPI Staining of Fixed Adherent Cells
This protocol is suitable for staining the nuclei of fixed and permeabilized cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium
Procedure:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the DAPI stock solution in PBS to a final concentration of 300 nM.
-
Incubate the cells with the DAPI staining solution for 1-5 minutes at room temperature, protected from light.[7][8]
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Image using a fluorescence microscope with a standard DAPI filter set (e.g., Ex/Em: 360/460 nm).
Protocol 2: General Staining of Live Cells with a Coumarin-Based Probe
This protocol provides a general guideline for staining live cells with a membrane-permeable coumarin derivative. Optimization of probe concentration and incubation time is crucial for each specific probe and cell type.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Coumarin-based probe stock solution (typically in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells in an imaging dish and allow them to adhere and grow to the desired density.
-
Prepare a working solution of the coumarin probe by diluting the stock solution in serum-free medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the complete culture medium from the cells and wash once with pre-warmed serum-free medium.
-
Add the probe-containing serum-free medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light. Incubation time will vary depending on the probe's target and cell permeability.
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or PBS.
-
Add fresh, pre-warmed complete culture medium to the cells for imaging.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin probe.
Protocol 3: Multicolor Imaging of Fixed Cells with a Coumarin-based ER Probe and DAPI
This protocol describes a workflow for simultaneously visualizing the endoplasmic reticulum (ER) with a coumarin-based probe and the nucleus with DAPI.
Materials:
-
All materials from Protocol 1
-
Coumarin-based ER probe stock solution (in DMSO)
Procedure:
-
Follow steps 1-6 of Protocol 1 to fix and permeabilize the cells.
-
Prepare a staining solution containing the coumarin-based ER probe at its optimal concentration (e.g., 1-5 µM) in PBS.
-
Incubate the permeabilized cells with the coumarin probe solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI staining solution (300 nM in PBS) for 1-5 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin probe and DAPI, ensuring minimal spectral overlap between the channels.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the application of coumarin-based probes and DAPI.
Caption: A generalized workflow for preparing and imaging cells using fluorescence microscopy.
Caption: A simplified diagram of a 'turn-on' fluorescent probe mechanism.
Caption: Workflow for a two-color fluorescence imaging experiment.
References
A Comparative Guide to Fluorescent Probes: Evaluating 8-Acetyl-7-hydroxy-4-methylcoumarin
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the success of various bioassays and imaging experiments. This guide provides a comprehensive comparison of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHM) with other commonly used fluorescent probes, offering insights into its efficacy and potential applications.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes these properties for this compound and its alternatives. It is important to note that the fluorescent properties of AHM are highly sensitive to its environment, with a significant increase in quantum yield observed upon binding to metal ions such as aluminum (Al³⁺)[1].
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound (AHM) | ~350[2] | ~490 (in presence of Al³⁺)[1] | ~140 | Data not available | Very low (free form); 0.102 (bound to Al³⁺)[1] | Data not available |
| 7-Amino-4-methylcoumarin (AMC) | 341-351[3] | 430-441[3][4] | ~89-100 | ~19,000 | Data not available | Moderately photostable |
| 7-Hydroxy-4-methylcoumarin (HMC) | 321-360[5][6] | ~448[5] | ~88-127 | ~16,800[7] | 0.08 (in methanol)[7] | Susceptible to photobleaching |
| Fluorescein | ~490 (pH > 8) | ~515 (pH > 8) | ~25 | ~76,900 | ~0.9 (in 0.1 M NaOH) | Prone to photobleaching[8][9] |
| Rhodamine B | ~543 (in ethanol) | ~565 (in ethanol) | ~22 | ~106,000 | 0.31 - 0.7[10][11] | Generally high |
Note: The photophysical properties of fluorescent dyes are highly dependent on the solvent, pH, and local molecular environment. The values presented here are for comparative purposes.
Experimental Protocols
Accurate characterization of fluorescent probes is essential for their effective application. Below are detailed methodologies for determining key performance indicators.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of a test compound relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescence standard with a known quantum yield in the same solvent as the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test compound (this compound)
-
Spectroscopic grade solvent (e.g., ethanol, water)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the fluorescence standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test probe and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Calculate Integrated Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: For both the test probe and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std × (Slope_test / Slope_std) × (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_test and Slope_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this ratio is 1.
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of different fluorescent probes by measuring their photobleaching rate.
Materials:
-
Fluorescence microscope equipped with a light source (e.g., mercury arc lamp or laser), appropriate filter sets, and a sensitive camera.
-
Image acquisition and analysis software.
-
Microscope slides and coverslips.
-
Solutions of the fluorescent probes to be tested at a known concentration.
Procedure:
-
Sample Preparation: Prepare microscope slides with a thin film or solution of each fluorescent probe. Ensure the concentration and sample thickness are consistent for all probes.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Choose an objective lens and set the desired magnification.
-
Adjust the illumination intensity to a constant and reproducible level. It is crucial to use the same illumination intensity for all probes.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously expose the sample to the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined duration.
-
-
Data Analysis:
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key application of this compound as a fluorescent sensor and a typical experimental workflow for probe validation.
References
- 1. Photobleaching [evidentscientific.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 8. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) DOI:10.1039/B805172K [pubs.rsc.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. omlc.org [omlc.org]
- 11. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
Cross-validation of metal ion detection using 8-Acetyl-7-hydroxy-4-methylcoumarin and atomic absorption spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of metal ions is a critical aspect of research and development across numerous scientific disciplines, including environmental monitoring, pharmaceutical analysis, and toxicology. This guide provides a comprehensive comparison of two distinct methodologies for metal ion detection: the fluorescent chemosensor 8-Acetyl-7-hydroxy-4-methylcoumarin and the established analytical technique of Atomic Absorption Spectroscopy (AAS). We will delve into their respective experimental protocols, present available quantitative data for comparison, and illustrate the underlying mechanisms of detection.
Quantitative Performance
| Parameter | This compound Derivative (for Fe³⁺) | Atomic Absorption Spectroscopy (AAS) |
| Principle | Fluorescence Quenching | Atomic Absorption |
| Limit of Detection (LOD) | 1.93 µM[1] | Typically in the range of parts per billion (ppb) or lower[2] |
| Linear Dynamic Range | ~2 – 30 µM[1] | Typically 2-3 orders of magnitude |
| Selectivity | High selectivity for Fe³⁺ over other ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺, and Ru³⁺) demonstrated in a study.[1] | High, due to the use of specific hollow-cathode lamps for each element. |
| Instrumentation | Fluorometer | AAS Instrument (Flame or Graphite Furnace) |
| Sample Preparation | Generally simple, dissolution in a suitable solvent. | Can be more complex, often requiring acid digestion to bring the sample into a liquid form and to destroy the organic matrix.[1] |
| Cost | Potentially lower due to simpler instrumentation. | Higher initial instrument cost and operational expenses.[3] |
| Portability | Amenable to the development of portable, field-based sensors. | Generally lab-based instrumentation. |
Experimental Protocols
Metal Ion Detection using this compound (Fluorescence Spectroscopy)
This protocol is a generalized procedure based on the use of coumarin derivatives as fluorescent chemosensors.
a) Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Stock solutions of the metal ions of interest (e.g., nitrates or chlorides)
-
Fluorometer
b) Procedure:
-
Preparation of the Sensor Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻⁵ mol/L).
-
Fluorescence Titration:
-
Place a known volume of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of a stock solution of the target metal ion to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
From this plot, determine the linear range, sensitivity (slope of the linear portion), and the limit of detection (LOD).
-
Metal Ion Detection using Atomic Absorption Spectroscopy (AAS)
This protocol outlines a general procedure for the analysis of heavy metals in a sample matrix.
a) Materials and Reagents:
-
Sample containing the metal ions of interest
-
Concentrated nitric acid (HNO₃) and potentially other acids like hydrochloric acid (HCl) or perchloric acid (HClO₄) for digestion
-
Deionized water
-
Stock standard solutions of the metals to be analyzed
-
Atomic Absorption Spectrometer with appropriate hollow-cathode lamps
b) Procedure:
-
Sample Digestion (for solid samples or complex matrices):
-
Accurately weigh a portion of the homogenized sample into a digestion vessel.
-
Add a measured volume of concentrated acid (e.g., 10 mL of 1:1 HNO₃).
-
Heat the sample in a digestion block or microwave digester until the organic matter is destroyed and the sample is dissolved.[1]
-
Allow the digest to cool and then dilute it to a known volume with deionized water. The sample may require filtration or centrifugation to remove any remaining particulate matter.[1]
-
-
Instrument Calibration:
-
Prepare a series of standard solutions of the target metal ion of known concentrations from the stock standard.
-
Aspirate the standards into the AAS instrument and measure their absorbance.
-
Generate a calibration curve by plotting the absorbance versus the concentration of the standards.
-
-
Sample Measurement:
-
Aspirate the prepared sample solution into the AAS instrument and measure its absorbance.
-
-
Data Analysis:
-
Determine the concentration of the metal ion in the sample solution by comparing its absorbance to the calibration curve.[2]
-
Calculate the original concentration in the sample, taking into account the initial sample weight and the dilution factor.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The detection of metal ions by this compound is predicated on the principles of molecular recognition and subsequent alteration of its photophysical properties. The molecule contains a fluorescent coumarin core and functional groups (a hydroxyl and an acetyl group) that can act as a binding site for metal ions. The likely mechanism involves the chelation of the metal ion by the oxygen atoms of the hydroxyl and acetyl groups. This binding event can modulate the electronic properties of the coumarin fluorophore, leading to a change in its fluorescence, often through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In many cases, the binding restricts intramolecular rotations and vibrations, which reduces non-radiative decay pathways and enhances fluorescence. Conversely, for some metal ions, particularly paramagnetic ones like Fe³⁺, the interaction can lead to fluorescence quenching through energy or electron transfer processes.
Caption: Proposed signaling pathway for metal ion detection.
Cross-Validation Experimental Workflow
A robust cross-validation study would involve analyzing the same set of samples using both the this compound method and AAS. The results would then be statistically compared to assess the correlation, accuracy, and precision of the fluorescent sensor method against the established AAS technique.
Caption: Experimental workflow for cross-validation.
Conclusion
Both this compound and Atomic Absorption Spectroscopy are valuable tools for the detection of metal ions, each with its own set of advantages and limitations.
-
This compound offers a promising approach for the development of selective, cost-effective, and potentially portable sensors for specific metal ions. The simplicity of the methodology makes it attractive for high-throughput screening and in-field applications.
-
Atomic Absorption Spectroscopy remains a gold standard for its high sensitivity, accuracy, and broad applicability to a wide range of elements. Its main drawbacks are the higher cost of instrumentation and the often more laborious sample preparation requirements.
The choice between these two methods will ultimately depend on the specific application, the required level of sensitivity and accuracy, budgetary constraints, and the desired sample throughput. For rapid and selective detection of a target metal ion, a fluorescent chemosensor like this compound may be advantageous. For comprehensive and highly accurate elemental analysis, AAS is the more established and robust technique. Further research involving direct comparative studies is warranted to fully elucidate the performance of this compound relative to AAS for a broader range of metal ions.
References
A Comparative Guide to the Structure-Activity Relationship of 8-Acetyl-7-Hydroxy-4-Methylcoumarin Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-acetyl-7-hydroxy-4-methylcoumarin analogs, focusing on their structure-activity relationships (SAR) as potent anticancer agents. The information presented is supported by experimental data from various studies, with a focus on cytotoxic activity against several human cancer cell lines. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of their therapeutic potential.
Comparative Anticancer Activity of 4-Methylcoumarin Derivatives
The anticancer efficacy of 4-methylcoumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring. The following tables summarize the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against K562, LS180, and MCF-7 Cancer Cell Lines
| Compound | Substituents | IC50 (µM) vs. K562 (Chronic Myelogenous Leukemia) | IC50 (µM) vs. LS180 (Colon Adenocarcinoma) | IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma) |
| 1 | 7-hydroxy-4-methyl | 111.0 ± 28.4 | >200 | 189.8 ± 23.6 |
| 8 | 7,8-dihydroxy-4-methyl | >200 | >200 | >200 |
| 9 | 7,8-dihydroxy-3-ethyl-4-methyl | 81.3 ± 13.9 | 67.8 ± 2.4 | 82.3 ± 4.5 |
| 10 | 7,8-dihydroxy-4-propyl | 39.8 ± 1.2 | 50.1 ± 1.8 | 53.7 ± 5.9 |
| 11 | 3-decyl-7,8-dihydroxy-4-methyl | 42.4 ± 4.8 | 25.2 ± 1.3 | 25.1 ± 2.7 |
| 14 | 7,8-diacetoxy-4-methyl | 141.5 ± 15.6 | 134.2 ± 12.1 | 147.5 ± 18.2 |
| 27 | 6-bromo-4-bromomethyl-7-hydroxy | 45.8 ± 5.3 | 32.7 ± 3.1 | 39.4 ± 4.2 |
Structure-Activity Relationship Insights
Several key structural features have been identified that govern the anticancer activity of these coumarin analogs:
-
Hydroxylation at C7 and C8: The presence of dihydroxy groups at the C7 and C8 positions appears to be crucial for enhancing cytotoxic activity.[1]
-
Alkylation at C3: The introduction of alkyl groups at the C3 position generally leads to an increase in anticancer potency. Longer alkyl chains, such as a decyl group, have been shown to significantly improve activity, likely due to increased lipophilicity and better cell membrane penetration.
-
Acetoxylation: The conversion of the hydroxyl groups at C7 and C8 to acetoxy groups generally results in a decrease in cytotoxic activity.
-
Halogenation: The presence of bromine atoms, as seen in compound 27, can contribute to reasonable cytotoxic activities.[1]
Experimental Protocols
Synthesis of this compound Analogs
A common method for the synthesis of the parent compound, this compound, is the Fries rearrangement of 7-acetoxy-4-methylcoumarin.[2] Analogs can then be synthesized through various modifications of this core structure. For example, coumarin-pyrimidine hybrids have been synthesized from 6- and this compound.[3]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (coumarin analogs)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Sterile 96-well microplates
-
Standardized inoculum of the microorganism
-
Positive and negative controls
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microplates.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microplate.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the microplates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.
Signaling Pathways in Anticancer Activity
Several 4-methylcoumarin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of specific signaling pathways.
Mitochondrial-Mediated Apoptosis Pathway
7,8-dihydroxy-4-methylcoumarin (DHMC) has been shown to induce apoptosis in human non-small cell lung carcinoma cells (A549) through a mitochondria-mediated, caspase-dependent pathway.[4][5] This process involves the downregulation of anti-apoptotic proteins like Bcl-xL and the upregulation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6] Interestingly, this induction of apoptosis by DHMC appears to be independent of reactive oxygen species (ROS).[4][5]
Caption: Mitochondrial-mediated apoptosis induced by DHMC.
PI3K/Akt Signaling Pathway Inhibition
Some coumarin derivatives have been designed to target the PI3K/Akt signaling pathway, which is often overactive in cancer and promotes cell survival and proliferation. By inhibiting this pathway, these compounds can induce apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by 4-methylcoumarin derivatives.
Antimicrobial Activity
While the primary focus of this guide is on anticancer activity, it is noteworthy that some this compound analogs also exhibit antimicrobial properties. For instance, Schiff bases derived from this compound have shown activity against various bacterial and fungal strains.[2] Additionally, coumarin-pyrimidine hybrids have demonstrated significant antimicrobial activity against Klebsiella pneumoniae, Staphylococcus epidermidis, and Candida albicans.[3] The mechanism of antimicrobial action is thought to involve the inhibition of DNA gyrase and disruption of the cell membrane.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs, with a strong emphasis on their potential as anticancer agents. The presented data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. rjpbcs.com [rjpbcs.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line: role of NF-kappaB, Akt, ROS and MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the quantum yield of 8-Acetyl-7-hydroxy-4-methylcoumarin against other coumarins
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in assay development and high-throughput screening. Coumarin derivatives are a well-established class of fluorophores valued for their strong fluorescence and environmental sensitivity. This guide provides a comparative framework for benchmarking the fluorescence quantum yield of 8-Acetyl-7-hydroxy-4-methylcoumarin against other common coumarins, offering detailed experimental protocols and expected performance considerations.
Comparative Analysis of Coumarin Derivatives
To provide a context for benchmarking, the following table summarizes the photophysical properties of selected coumarin derivatives. The quantum yield of this compound can be determined and compared against these established standards.
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| This compound | To be determined | To be determined | To be determined | - | - |
| 7-Hydroxy-4-methylcoumarin | ~360 | ~450 | Varies with solvent | Various | [7] |
| Coumarin 1 | 373 | 450 | 0.63 | Ethanol | |
| Coumarin 102 | 400 | 475 | 0.76 | Ethanol | |
| Coumarin 153 | 423 | 524 | 0.53 | Ethanol | |
| Quinine Sulfate (Standard) | 350 | 450 | 0.55 | 0.1 M H₂SO₄ | [8] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9][10][11]
Materials and Instrumentation:
-
Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length.
-
Solvents: Spectroscopic grade (e.g., ethanol, DMSO). The same solvent must be used for the sample and the standard.[12]
-
Fluorescence Quantum Yield Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to the test compound. For this compound, suitable standards include Quinine Sulfate (in 0.1 M H₂SO₄) or other coumarin derivatives like Coumarin 102 or 153.[12]
-
This compound: The test compound.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the standard and the test compound in the chosen solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[11]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the test sample.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test compound. The excitation wavelength must be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance.
-
Determine the gradient (slope) of each plot.
-
Calculate the quantum yield (Φₓ) of the test compound using the following equation:[11]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'X' and 'ST' refer to the test sample and the standard, respectively. If the same solvent is used for both, the refractive index term (ηₓ² / ηₛₜ²) cancels out.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
Expected Performance and Applications
Given that this compound possesses both a hydroxyl and an acetyl group on the coumarin core, its photophysical properties are likely to be sensitive to solvent polarity and pH. The acetyl group, being an electron-withdrawing group, may influence the intramolecular charge transfer (ICT) character of the excited state, which is a key determinant of the fluorescence properties of many coumarins. This sensitivity can be advantageous for developing fluorescent probes for specific microenvironments or for sensing applications.
The synthesis of this compound is typically achieved through a Fries rearrangement of 7-acetoxy-4-methylcoumarin.[3][13] This synthetic accessibility, combined with its potential for bright fluorescence, makes it an attractive platform for further derivatization in drug discovery and chemical biology. For example, it has been used as a precursor for the synthesis of coumarin-pyrimidine hybrids with potential antimicrobial activity.[3]
By following the detailed experimental protocol outlined in this guide, researchers can accurately determine the quantum yield of this compound and objectively compare its performance to other commercially available coumarin dyes. This will enable an informed selection of the most appropriate fluorophore for their specific research needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. agilent.com [agilent.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. rjpbcs.com [rjpbcs.com]
A Comparative Analysis of the Photophysical Properties of 7-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
7-hydroxycoumarin, also known as umbelliferone, and its derivatives are a prominent class of fluorescent molecules with extensive applications in biomedical research, diagnostics, and drug development.[1] Their widespread use is attributed to their favorable photophysical properties, including high fluorescence quantum yields and environmental sensitivity, which allows for the development of fluorescent probes for detecting enzymatic activities and binding events.[1][2] This guide provides a comparative analysis of the photophysical characteristics of various 7-hydroxycoumarin derivatives, supported by experimental data and detailed methodologies.
Core Photophysical Properties: A Comparative Overview
The utility of a fluorescent molecule is defined by its photophysical parameters, which include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). The substitution pattern on the coumarin ring system significantly influences these properties, allowing for the fine-tuning of these molecules for specific applications.[1][3]
The following table summarizes the key photophysical data for a selection of 7-hydroxycoumarin derivatives to facilitate comparison.
| Compound Name | Derivative Type | λex (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) | Solvent/Buffer | Reference(s) |
| 7-Hydroxycoumarin (Umbelliferone) | Parent Compound | 326 | - | - | 16,800 | 0.08 | - | Ethanol | [4] |
| 7-Hydroxycoumarin (Umbelliferone) | Parent Compound | ~325 (Neutral pH), ~365 (Alkaline pH) | ~460 | ~135 (Neutral pH), ~95 (Alkaline pH) | ~10,000-20,000 | Moderate to high (~0.70 in some conditions) | - | Aqueous Buffer | [2] |
| 7-Hydroxy-4-methylcoumarin | 4-Methyl | - | - | - | - | - | - | Various | [5][6] |
| 7-Hydroxycoumarin-3-carboxylic acid | 3-Carboxylic acid | 352 | 407 | 55 | - | - | - | - | [7] |
| 6d (a 3-phenyl substituted derivative) | 3-Phenyl | 340 | 460 | 120 | - | 0.25 | - | PBS (pH 7.4) | [8][9] |
| 7 (a 3-phenyl substituted derivative) | 3-Phenyl | - | - | 100 | - | 0.32 | 4.2 | PBS (pH 7.4) | [8][9] |
| 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) hexyl amide | 6-Fluoro, 3-Carboxamide | - | - | - | 37,000 | 0.84 | - | - | [10] |
Note: Photophysical properties are highly dependent on the solvent environment. The data presented here are under the specified conditions.
Experimental Protocols
The determination of the photophysical parameters listed above involves a series of standardized spectroscopic techniques.
UV-Vis Absorption and Fluorescence Spectroscopy
This is the foundational experimental set for characterizing the spectral properties of fluorescent molecules.
-
Stock Solution Preparation: A concentrated stock solution of the coumarin derivative (e.g., 1 mM) is prepared in a suitable solvent such as DMSO or ethanol.[1]
-
Working Solution Preparation:
-
For UV-Vis absorption measurements, the stock solution is diluted to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum should ideally be between 0.1 and 1.0.[1]
-
For fluorescence measurements, the stock solution is further diluted to a final concentration of approximately 1 µM to prevent inner filter effects.[1]
-
-
Measurement:
-
UV-Vis Absorption: A baseline spectrum of the pure solvent is recorded. The absorption spectrum of the sample is then measured to determine the wavelength of maximum absorption (λex) and the molar extinction coefficient (ε).[8][9]
-
Fluorescence Emission: The sample is excited at its absorption maximum (λex), and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).[8][9]
-
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined using a relative method.
-
Reference Standard: A well-characterized fluorescent dye with a known quantum yield in the same solvent is used as a reference.
-
Procedure:
-
The absorbance of both the sample and the reference at the excitation wavelength is kept below 0.1 to minimize inner filter effects.
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the reference standard.
-
The quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
ΦF_ref is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a laser diode or LED) and a sensitive single-photon detector is used.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
This decay profile is then fitted to one or more exponential decay functions to determine the fluorescence lifetime(s).[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of 7-hydroxycoumarin derivatives.
Caption: Experimental workflow for photophysical characterization.
Mechanism of Fluorescence: The Role of Excited-State Proton Transfer (ESPT)
A key feature of 7-hydroxycoumarin derivatives is their environmentally sensitive fluorescence, which is often governed by excited-state proton transfer (ESPT) processes.[1] Upon excitation, the hydroxyl group at the 7-position becomes more acidic, leading to the possibility of proton transfer to the solvent or to the carbonyl oxygen of the coumarin ring. This can result in the formation of different excited-state species, such as an anionic form or a tautomeric keto form, each with distinct emission properties.[1] This phenomenon is the basis for the development of "turn-on" or ratiometric fluorescent probes.
The following diagram illustrates the possible excited-state transitions of 7-hydroxycoumarin.
Caption: Excited-state pathways of 7-hydroxycoumarin.
This comparative guide provides a foundational understanding of the photophysical properties of 7-hydroxycoumarin derivatives, offering valuable insights for the selection and design of fluorescent probes for a wide array of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 5. researchgate.net [researchgate.net]
- 6. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
8-Acetyl-7-hydroxy-4-methylcoumarin: A Comparative Guide to its Selectivity for Aluminum (Al³⁺) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) as a selective fluorescent probe for the detection of aluminum ions (Al³⁺). Its performance is compared against a range of other common metal ions, supported by experimental data and detailed protocols.
Introduction
This compound is a simple coumarin derivative that exhibits a significant "turn-on" fluorescence response upon binding with Al³⁺. This property makes it a promising candidate for a selective and sensitive fluorescent sensor for aluminum in various applications, including environmental monitoring and biological systems. This guide outlines the experimental evidence for its high selectivity.
Performance Data
The selectivity of AHMC for Al³⁺ was evaluated by monitoring its fluorescence response in the presence of various metal ions. The following table summarizes the fluorescence intensity of AHMC in the presence of different cations, demonstrating its pronounced selectivity for Al³⁺.
| Metal Ion | Fluorescence Intensity (a.u.) at 490 nm | Fold Change vs. Blank |
| Blank (AHMC only) | ~5 | 1 |
| Al³⁺ | ~460 | ~92 |
| Na⁺ | <10 | <2 |
| K⁺ | <10 | <2 |
| Mg²⁺ | <10 | <2 |
| Ca²⁺ | <10 | <2 |
| Cr³⁺ | <10 | <2 |
| Mn²⁺ | <10 | <2 |
| Fe³⁺ | <10 | <2 |
| Co²⁺ | <10 | <2 |
| Ni²⁺ | <10 | <2 |
| Cu²⁺ | <10 | <2 |
| Zn²⁺ | <10 | <2 |
| Cd²⁺ | <10 | <2 |
| Hg²⁺ | <10 | <2 |
| Pb²⁺ | <10 | <2 |
Data is approximated from graphical representations in the cited literature for illustrative purposes.
Experimental Protocol
The following is a detailed methodology for assessing the selectivity of this compound for Al³⁺.
1. Materials and Instrumentation:
-
This compound (AHMC): Synthesized as per literature methods.
-
Solvent: Methanol-water mixture (95:5, v/v).
-
Metal Ion Solutions: Stock solutions of the perchlorate or nitrate salts of Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, and Al³⁺ were prepared in deionized water.
-
Instrumentation: A fluorescence spectrophotometer is required for recording emission spectra.
2. Preparation of Solutions:
-
A stock solution of AHMC was prepared in the methanol-water solvent system.
-
Working solutions of each metal ion were prepared by diluting the stock solutions to the desired concentration.
3. Selectivity Assay (Fluorescence Titration):
-
A solution of AHMC (e.g., 10 µM) in the methanol-water solvent is prepared in a cuvette.
-
The fluorescence emission spectrum of the AHMC solution is recorded (excitation wavelength typically around 365 nm).
-
A specific equivalent (e.g., 10 equivalents) of a metal ion solution is added to the AHMC solution.
-
The solution is thoroughly mixed and allowed to equilibrate.
-
The fluorescence emission spectrum of the resulting solution is recorded under the same conditions as the initial measurement.
-
Steps 3-5 are repeated for each metal ion being tested.
-
The fluorescence intensity at the peak emission wavelength (around 490 nm for the AHMC-Al³⁺ complex) is recorded and compared across all tested metal ions.
4. Competitive Binding Assay:
-
To a solution of AHMC, a specific equivalent of Al³⁺ is added to induce the "turn-on" fluorescence.
-
The fluorescence emission spectrum of the AHMC-Al³⁺ complex is recorded.
-
An excess of a competing metal ion is then added to the solution.
-
The fluorescence emission spectrum is recorded again to observe any potential quenching or displacement of Al³⁺, which would indicate interference.
Signaling Pathway and Experimental Workflow
The interaction between this compound and Al³⁺, leading to a "turn-on" fluorescence response, can be visualized as a straightforward binding event that enhances the emission properties of the coumarin fluorophore. The experimental workflow for evaluating its selectivity is a systematic process of introducing various metal ions and observing the fluorescence output.
Caption: Signaling and workflow for Al³⁺ detection.
Conclusion
The experimental data unequivocally demonstrates the high selectivity of this compound for Al³⁺ over a wide range of other common metal ions. The significant "turn-on" fluorescence response is specific to Al³⁺, making AHMC a valuable tool for its detection in complex matrices where other metal ions may be present. This high degree of selectivity, combined with its simple structure and clear signaling mechanism, positions AHMC as a superior fluorescent probe for Al³⁺ in various scientific and developmental applications.
A Comparative Guide to the Biological Activity of Synthesized Coumarin Derivatives: In-Vitro and In-Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in-vitro and in-vivo biological activities of various synthesized coumarin derivatives, supported by experimental data from recent scientific literature. The information is intended to assist researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of these versatile scaffolds.
Anticancer Activity
Coumarin derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and demonstrating tumor growth inhibition in animal models. The anticancer effects are often attributed to mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.
The following table summarizes the in-vitro cytotoxic activity of selected synthesized coumarin derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-3-carboxamides | |||
| 4-Fluoro benzamide derivative (14b) | HepG2 | 2.62 | [1] |
| HeLa | 0.39 | [1] | |
| 2,5-Difluoro benzamide derivative (14e) | HepG2 | 4.85 | [1] |
| HeLa | 0.75 | [1] | |
| Chalcone-Coumarin Hybrids | |||
| (E)-7-methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromen-2-one | CT26 (Colon Carcinoma) | 4.9 | [2] |
| (E)-7-hydroxy-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-enyl)-2H-chromen-2-one | CT26 (Colon Carcinoma) | Not specified, but potent | [2] |
| 3-(Coumarin-3-yl)-acrolein Derivatives | |||
| Compound 5d | A549 (Lung Carcinoma) | Not specified, but promising | [3] |
| KB (Oral Epidermoid Carcinoma) | Not specified, but promising | [3] | |
| Compound 6e | A549 (Lung Carcinoma) | Not specified, but promising | [3] |
| KB (Oral Epidermoid Carcinoma) | Not specified, but promising | [3] |
In-vivo studies in animal models have corroborated the anticancer potential observed in-vitro.
| Compound/Derivative | Animal Model | Key Findings | Reference |
| Chalcone-Coumarin Hybrids | Mice with CT26 colon carcinoma | (E)-7-methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromen-2-one slowed tumor growth by 65.7%. | [2] |
| (E)-7-hydroxy-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-enyl)-2H-chromen-2-one slowed tumor growth by 35.4%. | [2] | ||
| Antiviral Coumarin Derivative A9 | IHNV-infected fish | Significantly enhanced survival rate. | [4] |
The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Certain coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to apoptosis.
Caption: Inhibition of the PI3K/AKT signaling pathway by a coumarin derivative, leading to apoptosis.
Anti-inflammatory Activity
Several coumarin derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in both in-vitro and in-vivo models.
The following table compares the anti-inflammatory effects of various coumarin derivatives.
| Compound/Derivative | In-Vitro Assay | In-Vivo Model | Key Findings | Reference |
| Coumarin Mannich Bases | Lipoxygenase inhibition | Carrageenan-induced rat paw edema, Adjuvant-induced arthritis in rats | Compound 10 was the most active in-vivo, showing protective properties against arthritis. | [5][6] |
| Novel Coumarin Esters | Inhibition of albumin denaturation, RBC membrane stabilization | Formalin-induced hind paw edema | Compounds 1, 5, 6, 7, and 8 showed significant activity. Compound 6 had comparable activity to Celecoxib. | [7] |
| Natural Coumarins | DPPH and ABTS radical scavenging, FRAP assay, Inhibition of mitochondrial ROS | Carrageenan-induced pleurisy in rats | Esculetin was the most potent antioxidant in-vitro. 1,2-benzopyrone was most effective in-vivo. | [8] |
| Synthesized Coumarin Derivatives | Not specified | Carrageenan-induced inflammation | Compound 8 (Scheme 1) and compounds 1 and 4 (Scheme 2) showed significant anti-inflammatory potential. | [9] |
The screening of novel coumarin derivatives for anti-inflammatory activity typically follows a multi-step process, beginning with in-vitro assays and progressing to in-vivo models.
Caption: A typical workflow for the discovery of anti-inflammatory coumarin derivatives.
Antimicrobial Activity
Coumarin derivatives have also been recognized for their antimicrobial properties, with various synthesized compounds exhibiting activity against a range of bacteria and fungi.
The table below presents the in-vitro antimicrobial activity of selected coumarin derivatives.
| Compound/Derivative | Target Microorganism | Activity/MIC | Reference |
| Thiazolidinone-conjugated coumarins | Gram-positive and Gram-negative bacteria | MICs = 0.25–2 µM for the most promising compound. | [10] |
| Coumarin-3-carboxamides | Gram-positive and Gram-negative bacteria | Little to no activity. | [1] |
| Aegelinol and Agasyllin | Staphylococcus aureus, Salmonella typhi, Enterobacter cloacae, Enterobacter aerogenes | MICs of 16 and 32 µg/mL, respectively. | [11] |
| Coumarin derivatives with pyrano-pyridine/pyrimidine moieties | E. coli | Inhibition of DNA gyrase. | [12] |
| Coumarin-indole derivatives | Staphylococcus aureus, Bacillus subtilis | Zone of inhibition of 20 mm for a highly active compound. | [13] |
Experimental Protocols
A brief overview of the key experimental methodologies cited in the comparison guides is provided below.
In-Vitro Assays
-
MTT Assay (Cytotoxicity): This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
-
Western Blotting: This technique is used to detect specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
DPPH Radical Scavenging Assay: This assay measures the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Inhibition of Albumin Denaturation: This method is used to assess anti-inflammatory activity. The ability of a compound to inhibit thermally induced protein denaturation is measured spectrophotometrically.
In-Vivo Assays
-
Carrageenan-Induced Paw Edema: This is a widely used model for evaluating the anti-inflammatory activity of compounds. Carrageenan is injected into the sub-plantar region of a rat's hind paw, inducing an inflammatory edema. The reduction in paw volume after treatment with the test compound is measured.
-
Tumor Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice. The effect of a test compound on tumor growth is evaluated by measuring tumor volume over time.
-
Infectious Hematopoietic Necrosis Virus (IHNV) Challenge Model: This model is used to evaluate the antiviral activity of compounds in fish. Fish are infected with IHNV, and the survival rate after treatment with the test compound is monitored.[4]
This guide offers a snapshot of the extensive research into the biological activities of synthesized coumarin derivatives. The presented data and methodologies highlight the significant potential of these compounds in the development of new therapeutic agents for a variety of diseases. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for advancing these promising molecules from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chalcone-Coumarin derivatives as potential anti-cancer drugs: an in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 4. Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In-vivo and In-vitro Anti-inflammatory Evaluation of some Novel Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial evaluation and in silico studies of coumarin derivatives tagged with pyrano-pyridine and pyrano-pyrimidine moieties as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 8-Acetyl-7-hydroxy-4-methylcoumarin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 8-Acetyl-7-hydroxy-4-methylcoumarin, a coumarin derivative with fungicidal and herbicidal activities.[1] Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. Below is a summary of the recommended PPE when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards. A face shield may be necessary if there is a splash potential.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[4] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] An impervious clothing is recommended. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance exposures.[2][4] |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][3]
-
Keep the container tightly closed when not in use.[2][3][5][6] The container should be stored in a locked-up place.[5][6]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[2][5][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5][6]
-
Do not eat, drink, or smoke in the handling area.
3. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
-
If on skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[2][5][6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
-
The substance should be disposed of at an appropriate treatment and disposal facility.[5]
-
Do not let the product enter drains.[4]
-
For spills, sweep up the material, place it into a suitable, closed container for disposal, and avoid generating dust.[2][3][4]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
